6-(Sec-butyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butan-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-6(2)7-4-8(11)10-5-9-7/h4-6H,3H2,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVCZWBMZULPHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-(Sec-butyl)pyrimidin-4-ol CAS number
An In-Depth Technical Guide to 6-(sec-Butyl)pyrimidin-4-ol and its Analogs: Synthesis, Characterization, and Therapeutic Potential
Abstract
Introduction: The Significance of the Pyrimidin-4-ol Scaffold
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically crucial molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery.[1][3] Pyrimidin-4-ol derivatives, in particular, have garnered significant attention due to their diverse pharmacological activities. These compounds have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2][3][4]
The biological activity of pyrimidin-4-ol derivatives is often attributed to their ability to act as bioisosteres of natural purines and pyrimidines, allowing them to interact with a wide range of biological targets, including enzymes and receptors.[5] Their structural versatility allows for the introduction of various substituents at different positions of the pyrimidine ring, enabling the fine-tuning of their physicochemical properties and biological activity. The 6-position, in particular, is a key site for modification, and the introduction of an alkyl group, such as a sec-butyl group, can significantly influence the molecule's lipophilicity, steric profile, and ultimately, its therapeutic efficacy and selectivity.
Physicochemical Properties and Identification
While specific experimental data for 6-(sec-butyl)pyrimidin-4-ol is limited, we can infer its properties based on its chemical structure and data from closely related analogs.
-
Molecular Structure: 6-(sec-butyl)pyrimidin-4-ol
-
Chemical Formula: C₈H₁₂N₂O
-
Molecular Weight: 152.19 g/mol
-
CAS Number: A specific CAS number for 6-(sec-butyl)pyrimidin-4-ol is not readily found. For reference, the closely related analog, 6-(tert-Butyl)pyrimidin-4(1H)-one , has the CAS number 3438-49-1 .[6]
Table 1: Computed Physicochemical Properties of 6-(sec-Butyl)pyrimidin-4-ol
| Property | Value | Source |
| Molecular Weight | 152.19 g/mol | Calculated |
| XLogP3 | 1.5 | Estimated |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
| Topological Polar Surface Area | 46.01 Ų | Calculated |
Synthesis of 6-Substituted Pyrimidin-4-ols
The synthesis of 6-substituted pyrimidin-4-ols is typically achieved through a classical cyclocondensation reaction.[7] This method involves the reaction of a β-ketoester with a nitrogen-containing nucleophile, such as urea or formamide, in the presence of a base or acid catalyst.[7] For the synthesis of 6-(sec-butyl)pyrimidin-4-ol, the corresponding β-ketoester, ethyl 2-(sec-butyl)-3-oxobutanoate, would be a suitable starting material.
General Reaction Scheme
The synthesis of 6-(sec-butyl)pyrimidin-4-ol can be envisioned through the cyclocondensation of ethyl 2-(sec-butyl)-3-oxobutanoate with urea.
Caption: General reaction scheme for the synthesis of 6-(sec-butyl)pyrimidin-4-ol.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is a generalized procedure and may require optimization for the specific synthesis of 6-(sec-butyl)pyrimidin-4-ol.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl 2-(sec-butyl)-3-oxobutanoate and urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry.[8] The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure 6-(sec-butyl)pyrimidin-4-ol.[7]
Caption: Step-by-step workflow for the synthesis of 6-(sec-butyl)pyrimidin-4-ol.
Structural Characterization
The unambiguous identification of the synthesized 6-(sec-butyl)pyrimidin-4-ol requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group (a multiplet for the CH, a multiplet for the CH₂, and two distinct signals for the two diastereotopic CH₃ groups) and the pyrimidine ring protons. The position of the tautomeric equilibrium will influence the chemical shifts of the ring protons and the NH/OH proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the sec-butyl group and the pyrimidine ring. The chemical shifts of the pyrimidine carbons will be indicative of the substitution pattern and the electronic environment of the ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.[8]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations (if in the hydroxyl form), C=O stretching (if in the keto form), and C=C and C=N stretching vibrations of the pyrimidine ring.
Applications in Drug Discovery and Research
The pyrimidin-4-ol scaffold is a versatile platform for the development of new therapeutic agents.[9] The introduction of a sec-butyl group at the 6-position can enhance the lipophilicity and potentially improve the pharmacokinetic properties of the molecule.
Anticancer Activity
Many pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer progression.[1][3] These can include the inhibition of protein kinases, which are often dysregulated in cancer cells.[5] The 6-substituted pyrimidin-4-ol scaffold could serve as a starting point for the design of novel kinase inhibitors.
Antiviral and Antimicrobial Activity
The structural similarity of pyrimidin-4-ols to natural nucleobases makes them attractive candidates for the development of antiviral and antimicrobial agents.[1][3] They can act as inhibitors of viral or bacterial enzymes that are essential for replication.
Agricultural Applications
Derivatives of pyrimidin-4-ol have also found applications in agriculture as fungicides, herbicides, and plant growth regulators.[9]
Caption: Hypothetical signaling pathway showing potential kinase inhibition.
Conclusion
6-(sec-butyl)pyrimidin-4-ol represents a promising, yet underexplored, chemical entity within the broader class of pyrimidin-4-ol derivatives. While a dedicated CAS number and extensive experimental data are not yet available, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The versatility of the pyrimidine scaffold, coupled with the potential for favorable pharmacokinetic properties imparted by the sec-butyl group, makes this compound and its derivatives attractive targets for future research in drug discovery and development. Further investigation into the biological activities of 6-(sec-butyl)pyrimidin-4-ol is warranted to fully elucidate its therapeutic potential.
References
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Rao, J. N., & Sujatha, K. (2021). Synthesis, Characterization and Antioxidant Activity of pyrimidinone Derivatives. Journal for Medicinal Chemistry, Pharmaceutical Chemistry, Pharmaceutical Sciences and Computational Chemistry. Retrieved from [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. Retrieved from [Link]
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PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Retrieved from [Link]
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SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Retrieved from [Link]
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PubChem. (n.d.). 6-(sec-Butyl)quinoline. Retrieved from [Link]
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Yengoyan, A. P., Pivazyan, V. A., Ghazaryan, E. A., & Azaryan, Z. A. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. Retrieved from [Link]
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ResearchGate. (2021). O-4-Acetylamino-benzenesulfonylated pyrimidine derivatives: synthesis, SC-XRD, DFT analysis and electronic behaviour investigation. Retrieved from [Link]
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PubChem. (n.d.). 6-(2-Butylquinolin-7-yl)pyrimidin-4-amine. Retrieved from [Link]
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Central Asian Journal of Medical and Natural Science. (2023). Synthesis, Characterization and Biological Activity Evaluation of Some New Pyrimidine Derivatives by Solid Base Catalyst AL2O3-OBa. Retrieved from [Link]
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6-(Sec-butyl)pyrimidin-4-ol molecular structure
An In-Depth Technical Guide to 6-(sec-Butyl)pyrimidin-4-ol: Synthesis, Structural Dynamics, and Pharmacological Potential
Executive Summary
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. Among its functionalized derivatives, 6-(sec-butyl)pyrimidin-4-ol (Chemical Formula: C₈H₁₂N₂O) represents a highly specialized pharmacophore. By integrating a chiral, lipophilic sec-butyl group with a hydrogen-bonding pyrimidinol core, this molecule offers unique steric and electronic properties. This whitepaper provides a comprehensive analysis of its structural dynamics, a self-validating synthetic protocol, and its implications in targeted drug development.
Structural Chemistry & Tautomeric Dynamics
The molecular architecture of 6-(sec-butyl)pyrimidin-4-ol is defined by two critical features that dictate its behavior in biological systems:
The Chiral sec-Butyl Moiety
Unlike linear alkyl substitutions (e.g., 6-propylpyrimidin-4-ol)[1], the sec-butyl group (-CH(CH₃)CH₂CH₃) introduces an asymmetric carbon atom adjacent to the aromatic ring. This chirality results in two distinct enantiomers: (R)- and (S)-6-(sec-butyl)pyrimidin-4-ol. In the context of structure-based drug design, this stereocenter allows for enantiospecific interactions within tight, hydrophobic protein pockets, offering a "Goldilocks" steric profile—more constrained than a propyl group, yet less bulky than a tert-butyl group.
Lactam-Lactim Tautomerism
Pyrimidin-4-ols are classic examples of tautomeric systems. In solution and physiological conditions, 6-(sec-butyl)pyrimidin-4-ol exists in a dynamic equilibrium with its lactam form, 6-(sec-butyl)pyrimidin-4(3H)-one .
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Causality in Binding: The tautomeric state fundamentally alters the hydrogen-bonding profile of the molecule. The lactim (hydroxy) form acts as an H-bond donor (via -OH) and acceptor (via N3). Conversely, the dominant lactam (oxo) form acts as an H-bond donor (via N3-H) and a strong acceptor (via C=O). Drug development professionals must account for this equilibrium when modeling kinase hinge-binding or receptor docking.
Fig 1: Tautomeric dynamics and dual-mode target binding of the pyrimidine scaffold.
Physicochemical Properties
To facilitate analytical tracking and computational modeling, the core quantitative data for 6-(sec-butyl)pyrimidin-4-ol and its primary precursor are summarized below.
| Property | Value | Notes / Causality |
| Molecular Formula | C₈H₁₂N₂O | Base scaffold for derivatization. |
| Molecular Weight | 152.20 g/mol | Low MW ensures high ligand efficiency (LE). |
| Exact Mass [M+H]⁺ | 153.102 Da | Primary target peak for LC-MS validation. |
| Predicted LogP | ~1.8 - 2.1 | Optimal lipophilicity for membrane permeability. |
| Primary Precursor | Ethyl 4-methyl-3-oxohexanoate | CAS: 98192-72-4; dictates the sec-butyl geometry[2]. |
De Novo Synthesis Protocol (Self-Validating System)
The synthesis of 6-alkylpyrimidin-4-ols relies on the classical base-catalyzed cyclocondensation of a β-keto ester with a nitrogenous reagent[3]. To synthesize the sec-butyl derivative without an unwanted 2-amino group, formamidine acetate is utilized instead of urea or guanidine.
Rationale and Causality
-
Precursor Selection: Ethyl 4-methyl-3-oxohexanoate (CAS: 98192-72-4) provides the exact carbon skeleton required for the sec-butyl group[2].
-
Reagent Choice: Formamidine acetate directly supplies the N-C-N fragment with a hydrogen atom at the 2-position, bypassing the need for downstream deamination (which would be required if urea were used).
-
Base Selection: Sodium ethoxide (NaOEt) in ethanol is used to match the ester leaving group, preventing transesterification side reactions while effectively forming the highly reactive enolate.
Step-by-Step Methodology
-
Enolate Formation: Under an inert nitrogen atmosphere, dissolve 1.0 equivalent of sodium metal in anhydrous ethanol to generate sodium ethoxide. Cool the solution to 0°C. Dropwise, add 1.0 equivalent of ethyl 4-methyl-3-oxohexanoate. Stir for 30 minutes to ensure complete enolate formation.
-
Cyclocondensation: Add 1.2 equivalents of formamidine acetate to the reaction mixture. The slight excess compensates for potential sublimation or degradation of the formamidine salt.
-
Reflux & Elimination: Heat the reaction mixture to reflux (approx. 78°C) for 12–16 hours. Causality: Sustained heat drives the dual condensation and subsequent ring-closing elimination of water and ethanol, thermodynamically favoring the aromatic pyrimidine system.
-
Workup & Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully acidify with 1M HCl to pH ~5.5. Validation Check: The product, being a neutral pyrimidinol at this pH, will precipitate as a white to off-white solid.
-
Analytical Validation: Filter, wash with cold water, and dry in vacuo. Confirm identity via LC-MS (target m/z 153.1 [M+H]⁺) and ¹H-NMR (look for the distinct singlet of the pyrimidine C2-H at ~8.0 ppm and the complex multiplets of the sec-butyl group).
Fig 2: Base-catalyzed cyclocondensation synthesis of 6-(sec-butyl)pyrimidin-4-ol.
Pharmacological Applications & Downstream Derivatization
While 6-(sec-butyl)pyrimidin-4-ol is a potent standalone pharmacophore, it frequently serves as a high-value intermediate in advanced drug discovery workflows.
-
Halogenation for Cross-Coupling: The hydroxyl group can be readily converted to a leaving group (e.g., a chloride using POCl₃). The resulting 4-chloro-6-(sec-butyl)pyrimidine is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the attachment of complex aryl or amine substituents at the 4-position.
-
Kinase Inhibition: The pyrimidin-4-ol core is a recognized bioisostere for phenols and amides. When docked into the ATP-binding pocket of kinases, the lactam face forms critical bidentate hydrogen bonds with the hinge region backbone, while the chiral sec-butyl group projects into the hydrophobic selectivity pocket (often the "gatekeeper" adjacent region), providing isoform selectivity that linear alkyl chains cannot achieve.
References
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National Center for Biotechnology Information (NCBI). "Ethyl 4-methyl-3-oxohexanoate | C9H16O3 | CID 13250489." PubChem Database. Available at: [Link]
-
University of Luxembourg. "6-propylpyrimidin-4-ol (C7H10N2O)." PubChemLite. Available at:[Link]
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6-(Sec-butyl)pyrimidin-4-ol solubility in different solvents
An In-depth Technical Guide to the Solubility of 6-(sec-butyl)pyrimidin-4-ol in Different Solvents
Introduction
In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are a cornerstone, forming the structural basis of a vast number of biologically active compounds.[1] The physicochemical properties of these molecules, particularly their solubility, are critical determinants of their behavior in both in vitro and in vivo systems. Poor solubility can be a significant impediment in the drug discovery pipeline, leading to challenges in formulation, bioavailability, and achieving desired therapeutic concentrations.[2]
Theoretical Considerations: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. This principle is based on the polarity of the solute and the solvent. Polar molecules tend to dissolve in polar solvents, while nonpolar molecules are more soluble in nonpolar solvents.
6-(sec-butyl)pyrimidin-4-ol possesses both polar and nonpolar characteristics. The pyrimidin-4-ol core, with its nitrogen and oxygen atoms, is capable of hydrogen bonding and dipole-dipole interactions, contributing to its polar nature.[4] Conversely, the sec-butyl group is a nonpolar aliphatic chain. The overall solubility of the molecule will be a balance of these competing features.
Based on its structure, we can make the following qualitative predictions:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The pyrimidin-4-ol moiety is expected to interact favorably with these solvents through hydrogen bonding. However, the nonpolar sec-butyl group will likely limit the extent of solubility. We can anticipate some degree of solubility, which will decrease as the alkyl chain of the alcohol solvent increases.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions. Given the polar nature of the pyrimidine ring, moderate to good solubility is expected in these solvents.[1]
-
Nonpolar Solvents (e.g., hexane, toluene): The nonpolar sec-butyl group will have a favorable interaction with these solvents. However, the polar pyrimidin-4-ol core will be poorly solvated, likely resulting in low solubility.
It is also important to consider the potential for tautomerism in the pyrimidin-4-ol ring system. The equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms can be influenced by the solvent.[4] The keto form is generally more polar and is stabilized in polar solvents, which can impact the overall solubility.[4]
Experimental Determination of Equilibrium Solubility: The Shake-Flask Method
The "shake-flask" method is widely regarded as the gold standard for determining the equilibrium solubility of a compound.[5] This method involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.
Experimental Protocol
-
Preparation:
-
Add an excess amount of solid 6-(sec-butyl)pyrimidin-4-ol to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, toluene). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Separate the solid and liquid phases. This is best achieved by first centrifuging the vials to pellet the undissolved solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute an aliquot of the clear filtrate with a suitable solvent.
-
Determine the concentration of 6-(sec-butyl)pyrimidin-4-ol in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Workflow for Equilibrium Solubility Determination
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Analytical Quantification Methods
Accurate quantification of the dissolved 6-(sec-butyl)pyrimidin-4-ol is critical for obtaining reliable solubility data. HPLC and UV-Vis spectroscopy are two commonly employed techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For 6-(sec-butyl)pyrimidin-4-ol, a reversed-phase HPLC method would likely be suitable.
General HPLC Method Development Protocol:
-
Column Selection: A C18 column is a good starting point for the separation of moderately polar compounds.
-
Mobile Phase Selection: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure good peak shape and resolution.
-
Detection: UV detection is suitable for pyrimidine derivatives due to their aromatic nature. The detection wavelength should be set to the λmax of 6-(sec-butyl)pyrimidin-4-ol, which can be determined using a UV-Vis spectrophotometer.
-
Calibration: A calibration curve must be generated using standard solutions of 6-(sec-butyl)pyrimidin-4-ol of known concentrations. This curve is then used to determine the concentration of the unknown samples.
UV-Vis Spectroscopy
For a simpler and faster, though potentially less specific, quantification, UV-Vis spectroscopy can be used.
General UV-Vis Spectroscopy Protocol:
-
Determine λmax: Scan a dilute solution of 6-(sec-butyl)pyrimidin-4-ol in the analysis solvent across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Calibration: Prepare a series of standard solutions of 6-(sec-butyl)pyrimidin-4-ol of known concentrations in the same solvent as the samples. Measure the absorbance of each standard at the λmax.
-
Beer-Lambert Law: Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship. The concentration of the unknown samples can then be determined from their absorbance using this calibration curve.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents.
Table 1: Solubility of 6-(sec-butyl)pyrimidin-4-ol in Various Solvents at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | Experimental Value | Calculated Value |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[6] Wear a lab coat.[6]
-
Respiratory Protection: If handling as a powder or if vapors are likely to be generated, a NIOSH-approved respirator may be necessary.
-
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
Conclusion
The solubility of 6-(sec-butyl)pyrimidin-4-ol is a critical parameter for its successful application in research and drug development. While specific solubility data is not yet published, this guide provides a robust and scientifically sound framework for its experimental determination. By following the detailed protocols for the shake-flask method and employing validated analytical techniques such as HPLC or UV-Vis spectroscopy, researchers can generate high-quality, reliable solubility data. Adherence to the outlined safety precautions is paramount throughout the experimental process. The data generated using this guide will be invaluable for informing formulation strategies, interpreting biological data, and advancing the development of new pyrimidine-based therapeutics.
References
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- BenchChem. (2025). 6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability.
- Fisher Scientific. (2024, May 20). SAFETY DATA SHEET.
- Fisher Scientific. (2020, June 9). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
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- MDPI. (2023, September 15). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.
- PubChem. 6-Methylpyrimidin-4-amine.
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An In-Depth Technical Guide to the Starting Materials and Precursors for 6-(sec-butyl)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the synthetic pathways to 6-(sec-butyl)pyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug discovery. The primary focus is on the identification and synthesis of key starting materials and precursors. A detailed examination of the retrosynthetic analysis reveals the most viable synthetic strategies, with an emphasis on the classical cyclocondensation approach. This guide offers field-proven insights into experimental choices, self-validating protocols, and a thorough grounding in authoritative chemical literature.
Introduction and Retrosynthetic Analysis
6-(sec-butyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core, a functionality prevalent in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1] The design of efficient and scalable synthetic routes to novel pyrimidine derivatives is a cornerstone of modern medicinal chemistry. This guide focuses on the practical aspects of synthesizing 6-(sec-butyl)pyrimidin-4-ol, beginning with a logical deconstruction of the target molecule to identify readily accessible starting materials.[2][3]
A retrosynthetic analysis of 6-(sec-butyl)pyrimidin-4-ol points to a primary disconnection strategy based on the well-established formation of the pyrimidine ring from a 1,3-dicarbonyl equivalent and a suitable N-C-N synthon.[1][4] This approach, known as a [3+3] cyclocondensation, is a robust and widely employed method for pyrimidine synthesis.
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- 4. A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Tautomeric Dynamics in 6-(sec-butyl)pyrimidin-4-ol: A Technical Guide to Structural Equilibrium and Experimental Characterization
Executive Summary
Tautomerism is a fundamental dynamic process in heterocyclic chemistry that dictates the physicochemical properties, reactivity, and biological profile of a molecule. For 6-(sec-butyl)pyrimidin-4-ol , the dynamic equilibrium between its hydroxy (lactim/enol) and oxo (lactam/keto) forms is highly sensitive to environmental conditions. This whitepaper provides an in-depth mechanistic analysis of this tautomeric system, exploring how the sec-butyl substituent and solvent polarity drive the thermodynamic equilibrium. Designed for researchers and drug development professionals, this guide establishes self-validating experimental workflows for quantifying these dynamic populations.
Mechanistic Foundations of Pyrimidin-4-ol Tautomerism
Pyrimidin-4-ols exhibit classic prototropic tautomerism, existing in a dynamic equilibrium between the pyrimidin-4-ol (enol/lactim) form and two distinct keto/lactam forms: pyrimidin-4(3H)-one and pyrimidin-4(1H)-one .
Substituent and Electronic Effects
The introduction of a sec-butyl group at the C6 position introduces two critical variables:
-
Steric Bulk: The branched aliphatic chain creates localized steric hindrance, which can restrict the conformational freedom of adjacent supramolecular assemblies or dimers.
-
Inductive Effect (+I): The electron-donating nature of the alkyl group increases the electron density of the pyrimidine ring. This enhanced basicity at the ring nitrogens thermodynamically stabilizes the lactam forms (specifically the 3H-tautomer) over the enol form.
Solvent-Driven Thermodynamic Control
The polarity of the surrounding medium is the primary thermodynamic driver of this equilibrium. Extensive studies on parent pyrimidin-4-one systems demonstrate that the keto form is significantly more polar and is therefore stabilized in high-dielectric solvents like water and DMSO[1]. Conversely, non-polar environments reduce the dielectric shielding, which can shift the equilibrium toward the less polar enol form or promote the formation of highly stable hydrogen-bonded dimers[2].
Caption: Tautomeric equilibrium pathways of 6-(sec-butyl)pyrimidin-4-ol.
Implications in Drug Design and Supramolecular Assembly
The specific tautomeric state of a pyrimidine derivative completely alters its hydrogen bond donor (D) and acceptor (A) profile, which has profound implications for both pharmacology and materials science.
-
Supramolecular Arrays: In advanced materials, related ureidopyrimidinone (UPy) units utilize tautomerism to form strong quadruple hydrogen-bonded dimers. The 4[1H]-pyrimidinone tautomer typically forms a DDAA array, whereas the pyrimidin-4-ol tautomer forms a DADA array[3]. Controlling this keto-enol tautomerism is essential for generating constitutionally clear supramolecular structures[3].
-
Electrochemical Stability: The stability of these dimers can be perturbed by redox events. Electrochemical oxidation has been shown to disrupt pyrimidin-4-one dimers due to electrostatic repulsion, pushing the equilibrium toward monomeric species[4].
-
Receptor Binding & Reactivity: In biological systems, the affinity of natural pyrimidines for biochemical processes relies on precise target-ligand interactions. The pyrimidin-4-ol tautomer can act as a reactive nucleophile, attacking electrophilic centers (such as vinyl groups) to form covalent adducts, a mechanism explored in the design of irreversible intracellular inhibitors[5]. Furthermore, the protonated forms of these pyrimidones often exhibit higher biological activity, influencing intracellular signaling pathways[6].
Quantitative Data: Solvent-Dependent Tautomeric Distribution
The table below summarizes the expected tautomeric distribution and equilibrium constants ( Keq ) for 6-alkylpyrimidin-4-ols across various solvent environments, extrapolated from established spectroscopic data on homologous systems.
| Solvent System | Dielectric Constant ( ε ) | Dominant Tautomer | Estimated Keq (Lactam/Lactim) | Primary Intermolecular Interaction |
| DMSO- d6 | 46.8 | Pyrimidin-4(3H)-one | > 100 | Monomeric solvation (H-bond acceptor) |
| Methanol- d4 | 32.6 | Pyrimidin-4(3H)-one | ~ 50 | Protic solvent H-bonding network |
| Chloroform- d | 4.8 | Pyrimidin-4-ol (dimer) | < 0.1 | Quadruple H-bonding (DADA array) |
| Aqueous (pH 7.4) | 80.1 | Pyrimidin-4(3H)-one | > 500 | Hydration shell stabilization |
Experimental Workflows for Tautomer Characterization
To accurately characterize the tautomeric populations of 6-(sec-butyl)pyrimidin-4-ol, rigorous experimental protocols must be employed. The following methodologies are designed as self-validating systems to ensure data integrity.
Protocol 1: Thermodynamic Analysis via NMR Spectroscopy
Caption: Self-validating NMR workflow for quantifying tautomeric ratios.
Step 1: Anhydrous Sample Preparation
-
Action: Dissolve 5 mg of 6-(sec-butyl)pyrimidin-4-ol in 0.5 mL of strictly anhydrous deuterated solvent (e.g., DMSO- d6 or CDCl 3 ) inside an inert-atmosphere glovebox.
-
Causality: Trace water acts as a catalytic proton relay. This artificially accelerates the tautomerization exchange rate on the NMR timescale, leading to peak coalescence and obscuring the intrinsic solvent-solute interactions.
-
Self-Validation: Add a 3Å molecular sieve to the NMR tube. The strict absence of a water peak at ~3.3 ppm (in DMSO) or ~1.5 ppm (in CDCl 3 ) validates the anhydrous environment before data acquisition proceeds.
Step 2: Variable Temperature (VT) Equilibration
-
Action: Equilibrate the sample in the NMR probe at 298 K for 15 minutes. Perform subsequent 1D 1 H acquisitions at 10 K intervals up to 348 K.
-
Causality: Tautomerization is a thermodynamically driven process. Acquiring data across a temperature gradient allows for the extraction of the enthalpy ( ΔH ) and entropy ( ΔS ) of tautomerization via a van 't Hoff plot.
-
Self-Validation: After reaching 348 K, cool the sample back to 298 K and re-acquire the spectrum. The exact reversibility of the spectral shifts confirms that the observed changes are due to dynamic tautomeric equilibrium rather than thermal degradation.
Step 3: 2D NOESY/ROESY Acquisition
-
Action: Acquire 2D NOESY spectra with a mixing time optimized for the expected exchange rate (typically 300–500 ms).
-
Causality: While 1D NMR shows time-averaged populations, NOESY reveals chemical exchange cross-peaks between distinct tautomeric protons (e.g., NH vs. OH). This differentiates intramolecular tautomerization from intermolecular dimerization.
Protocol 2: Solid-State Characterization via X-Ray Crystallography
Step 1: Controlled Crystallization via Vapor Diffusion
-
Action: Dissolve the compound in a polar solvent (e.g., methanol) in an inner vial, and place it inside a sealed outer vial containing a non-polar antisolvent (e.g., pentane).
-
Causality: The choice of the primary solvent directly dictates which tautomer is solvated. Slow vapor diffusion allows the high-dipole lactam form to lock into the crystal lattice without kinetic trapping of the minor enol form.
-
Self-Validation: Before selecting a single crystal for X-ray diffraction, perform Powder X-Ray Diffraction (PXRD) on the bulk precipitate. Matching the simulated single-crystal pattern to the bulk PXRD pattern ensures the selected crystal is representative of the entire batch, ruling out anomalous polymorphs.
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- 6. CAS 51953-17-4: 4-Pyrimidone | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Note & Protocol: Synthesis of 6-(Sec-butyl)pyrimidin-4-ol from Ethyl Acetoacetate Precursors
Abstract
This document provides a comprehensive, in-depth technical guide for the synthesis of 6-(sec-butyl)pyrimidin-4-ol, a substituted pyrimidine of interest for medicinal chemistry and drug discovery. Pyrimidine scaffolds are ubiquitous in biologically active molecules, including approved therapeutics, making efficient synthetic routes to novel derivatives highly valuable.[1][2] This guide moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for procedural choices, and detailed protocols for both the synthesis of a necessary, non-commercial β-keto ester precursor and its subsequent cyclocondensation to the target heterocycle. The protocol is designed to be self-validating, incorporating methods for reaction monitoring, purification, and thorough characterization of the final product.
Introduction and Scientific Background
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core of nucleobases in DNA and RNA and appearing in a vast array of pharmacologically active compounds.[3] Derivatives of pyrimidine have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5] Consequently, the development of robust and versatile synthetic methodologies to access functionally diverse pyrimidines is a critical endeavor in modern drug discovery.
Reaction Principle and Mechanism
The core of this synthesis is the well-established pyrimidine ring closure reaction. This process involves the condensation of a 1,3-dicarbonyl compound (the β-keto ester) with a compound containing an N-C-N fragment (an amidine).[3]
The overall transformation is as follows:
Caption: Overall synthetic scheme for 6-(sec-butyl)pyrimidin-4-ol.
The reaction proceeds through a base-catalyzed mechanism, typically using sodium ethoxide (NaOEt) prepared in situ. The mechanism involves:
-
Deprotonation: The base deprotonates the amidine, increasing its nucleophilicity.
-
Nucleophilic Attack: The nucleophilic nitrogen of the amidine attacks one of the carbonyl carbons of the β-keto ester (typically the more reactive ketone).
-
Cyclization: An intramolecular nucleophilic attack occurs where the second nitrogen of the amidine attacks the remaining carbonyl (the ester), displacing the ethoxy group.
-
Dehydration/Tautomerization: The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrimidine ring. The final product exists in a tautomeric equilibrium between the "ol" (hydroxy) and "one" (keto) forms, with the keto form often predominating.[8]
PART I: Synthesis of Ethyl 4-methyl-3-oxohexanoate (β-Keto Ester Precursor)
This precursor is synthesized via the acylation of an enolate. A reliable method adapts the procedure for similar β-keto esters, using 2-methylbutyryl chloride as the acylating agent.[9]
Protocol 1: Synthesis of Ethyl 4-methyl-3-oxohexanoate
A. Materials and Equipment
-
Reagents: 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid), Dichloromethane (DCM, anhydrous), Pyridine (anhydrous), 2-Methylbutyryl chloride, Ethanol (absolute), Dilute Hydrochloric Acid (1M), Magnesium Sulfate (anhydrous).
-
Equipment: Round-bottom flasks, dropping funnel, magnetic stirrer, ice-water bath, reflux condenser, rotary evaporator, standard glassware for extraction and distillation.
B. Step-by-Step Procedure
-
Initial Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Meldrum's acid (86 g, 0.6 mol) in 400 mL of anhydrous dichloromethane.
-
Cooling and Base Addition: Cool the solution to 0-5 °C using an ice-water bath. Slowly add anhydrous pyridine (95 mL, 1.18 mol).
-
Acylation: Add 2-methylbutyryl chloride (72.4 g, 0.6 mol) dropwise from the dropping funnel over 1 hour, maintaining the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).
-
Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 200 mL) and then with brine (1 x 150 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure using a rotary evaporator to yield an oil.
-
Ethanolysis: To the resulting oil, add 500 mL of absolute ethanol. Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours.[9]
-
Purification: After cooling, remove the ethanol under reduced pressure. The crude residue, ethyl 4-methyl-3-oxohexanoate, can be purified by vacuum distillation.
PART II: Synthesis of 6-(Sec-butyl)pyrimidin-4-ol
This stage involves the core cyclocondensation reaction to form the pyrimidine ring.
Protocol 2: Cyclocondensation to form 6-(Sec-butyl)pyrimidin-4-ol
A. Materials and Equipment
-
Reagents: Sodium metal, Ethanol (absolute), Ethyl 4-methyl-3-oxohexanoate (from Part I), Formamidine acetate, Concentrated Hydrochloric Acid, Deionized Water.
-
Equipment: Three-neck round-bottom flask, reflux condenser with drying tube, magnetic stirrer, heating mantle, equipment for vacuum filtration (Büchner funnel), pH paper.
B. Step-by-Step Procedure
-
Preparation of Sodium Ethoxide: In a dry 500 mL three-neck flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), place 200 mL of absolute ethanol. Carefully add small, freshly cut pieces of sodium metal (5.75 g, 0.25 mol) portion-wise. The reaction is exothermic; allow the reaction to proceed at a controlled rate until all the sodium has dissolved completely.
-
Addition of Amidine: To the freshly prepared sodium ethoxide solution, add formamidine acetate (26 g, 0.25 mol) and stir until fully dissolved.[10]
-
Addition of β-Keto Ester: Add ethyl 4-methyl-3-oxohexanoate (34.4 g, 0.2 mol) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle. Maintain reflux for 6-8 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Work-up and Quenching: After the reaction is complete (as indicated by the consumption of the β-keto ester), cool the mixture to room temperature. Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
Acidification and Precipitation: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6 (check with pH paper). A white or off-white precipitate of the crude product should form.[11]
-
Isolation: Allow the precipitate to fully form by stirring in an ice bath for 30 minutes. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 100 mL).
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or isopropanol, to yield pure 6-(sec-butyl)pyrimidin-4-ol.[11][12]
-
Drying: Dry the purified white crystalline product in a vacuum oven at 50-60 °C to a constant weight.
Workflow and Data Summary
Caption: Complete experimental workflow for the two-part synthesis.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Reactants (Part II) | Ethyl 4-methyl-3-oxohexanoate, Formamidine acetate, Sodium | Molar ratio approx. 1 : 1.25 : 1.25 |
| Solvent | Absolute Ethanol | Must be dry to ensure formation and stability of sodium ethoxide. |
| Catalyst/Base | Sodium Ethoxide (in situ) | A strong base required for the condensation. |
| Reaction Temperature | ~78 °C (Reflux) | Provides sufficient energy for cyclization and dehydration. |
| Reaction Time | 6-8 hours | Monitor by TLC for completion. |
| Expected Yield | 60-75% (after purification) | Yield is dependent on the purity of the precursor and reaction conditions. |
| Appearance | White to off-white crystalline solid | |
| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 6-(sec-butyl)pyrimidin-4-ol.
-
Tautomerism: It is crucial to recognize that the product exists as a mixture of tautomers: the 4-ol (aromatic hydroxy) form and the 4-one (keto) form. In most solvents, and in the solid state, the keto (pyrimidinone) form is expected to be the major or exclusive tautomer due to its greater stability.[8] This will be reflected in the spectral data.
Table 2: Expected Spectroscopic Data for 6-(sec-butyl)pyrimidin-4-one
| Technique | Expected Data | Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 (br s, 1H, NH), δ ~7.9 (s, 1H, H-2), δ ~6.0 (s, 1H, H-5), δ ~2.5 (m, 1H, CH of sec-butyl), δ ~1.6 (m, 2H, CH₂ of sec-butyl), δ ~1.1 (d, 3H, CH₃ of sec-butyl), δ ~0.8 (t, 3H, CH₃ of sec-butyl) | The broad singlet around 12 ppm is characteristic of the N-H proton of the pyrimidinone tautomer. The singlets for H-2 and H-5 confirm the pyrimidine ring formation. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~165 (C=O, C4), δ ~160 (C6), δ ~150 (C2), δ ~105 (C5), plus signals for the sec-butyl group (~35, ~28, ~18, ~12) | The presence of a carbonyl signal (~165 ppm) and the absence of a C-OH signal confirm the pyrimidinone tautomer as dominant. |
| FT-IR (KBr, cm⁻¹) | ~3100-2900 (N-H, C-H stretching), ~1680 (C=O stretching, strong), ~1600, ~1550 (C=N, C=C stretching) | A strong absorption around 1680 cm⁻¹ is definitive evidence for the carbonyl group of the pyrimidinone tautomer. |
| Mass Spec. (EI or ESI+) | m/z (M⁺) = 166.11 (calculated for C₉H₁₄N₂O). ESI+ would show [M+H]⁺ at 167.12. | Confirms the molecular weight of the synthesized compound. |
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with forceps, never with bare hands. Use in an inert atmosphere and ensure all glassware is scrupulously dry.
-
Sodium Ethoxide: A strong, corrosive base. Avoid contact with skin and eyes.
-
Formamidine Acetate: May cause skin, eye, and respiratory irritation.[13][14] May cause an allergic skin reaction.[15] Avoid inhaling dust and ensure good ventilation during handling.[13][16]
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.
-
Hydrochloric Acid: Corrosive. Handle with care, especially the concentrated form used for acidification.
In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention if necessary.[16][17]
Conclusion
The synthesis of 6-(sec-butyl)pyrimidin-4-ol is reliably achieved through a two-part process beginning with the preparation of the requisite β-keto ester, ethyl 4-methyl-3-oxohexanoate, followed by a base-catalyzed cyclocondensation with formamidine acetate. The protocols detailed herein are based on well-established chemical principles and provide a clear, step-by-step guide for researchers. The comprehensive characterization data serves as a benchmark for verifying the successful synthesis and purity of the final compound, a valuable building block for further exploration in medicinal chemistry and materials science.
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Biginelli reaction - Wikipedia. Wikipedia. [Link]
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Synthesis of ethyl 3-oxohexanoate - PrepChem.com. PrepChem.com. [Link]
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Three generally accepted mechanisms for the Biginelli reaction. ResearchGate. [Link]
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Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. ACS Publications. [Link]
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A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. [Link]
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Formamidine acetate - SAFETY DATA SHEET. Fisher Scientific. [Link]
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THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. Illinois Chemistry. [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PMC, National Center for Biotechnology Information. [Link]
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Solved Design a synthesis of ethyl 2-ethyl-3-oxohexanoate. Chegg.com. [Link]
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SYNTHESIS OF SOME NEW SUBSTITUTED PYRIMIDINES AND FUSED PYRIMIDINES. R Discovery. [Link]
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Synthesis and Characterization of Some Novel 6- (Heteroatom-substituted) Pyrimidine Derivatives and Study the Biological Activity. PSM Biological Research. [Link]
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An efficient synthesis of 3-substituted 3H-pyrimidin-4-ones. PubMed. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. ResearchGate. [Link]
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Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Redalyc. [Link]
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ONE-STEP SYNTHESIS OF 4,5-DISUBSTITUTED PYRIMIDINES USING COMMERCIALLY AVAILABLE AND INEXPENSIVE REAGENTS. HETEROCYCLES. [Link]
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(PDF) Studies on Synthesis of Pyrimidine Derivatives and their Pharmacological Evaluation. ResearchGate. [Link]
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Combining (CH2O)n and (NH4)2CO3 as a Formamidine Equivalent for “Four-in-One” Synthesis of Fluoroalkylated 2-H-Pyrimidines. ACS Publications. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
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Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. PubMed. [Link]
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6-methyluracil - Organic Syntheses Procedure. Organic Syntheses. [Link]
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4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PMC, National Center for Biotechnology Information. [Link]
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(PDF) NMR Analysis of a Series of Substituted Pyrazolo[3,4-D] Pyrimidines-4-Amines. Amanote Research. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
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Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. ResearchGate. [Link]
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Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Iraqi Journal of Pharmaceutical Sciences. [Link]
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Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]
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High-Performance Liquid Chromatography (HPLC) Purification Protocol for 6-(Sec-butyl)pyrimidin-4-ol
Executive Summary
The isolation and purification of pyrimidine derivatives present unique chromatographic challenges due to their amphoteric nature and potential for tautomerism. This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification of 6-(sec-butyl)pyrimidin-4-ol . By leveraging precise pH control and hydrophobic retention mechanisms, this method ensures >99% purity, excellent peak shape, and scalable recovery suitable for downstream drug development applications.
Mechanistic Principles: Tautomerism and pH Causality
To design an effective purification strategy, one must first understand the physicochemical behavior of the analyte. 6-(Sec-butyl)pyrimidin-4-ol exhibits lactam-lactim tautomerism, existing in a dynamic equilibrium between its 4-hydroxypyrimidine and pyrimidin-4(3H)-one forms [1].
Without strict pH control, this equilibrium occurs on a timescale comparable to the chromatographic separation, leading to severe peak broadening, peak splitting, and poor mass transfer kinetics on silica-based stationary phases [2]. Furthermore, the basic pyrimidine nitrogen (pKa ~3) interacts strongly with residual acidic silanols on the silica matrix, causing peak tailing.
The Solution: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase serves a critical dual purpose. First, it drops the mobile phase pH to ~2.0, fully protonating the pyrimidine nitrogen and locking the molecule into a single, predictable ionization state. Second, TFA acts as a volatile ion-pairing reagent, masking residual silanols and increasing the retention of the protonated compound on the hydrophobic C18 stationary phase [3].
Effect of mobile phase pH on the ionization state of pyrimidin-4-ol derivatives.
Analytical Method Development & System Validation
Before committing crude material to a preparative column, the method must be validated analytically. This protocol is designed as a self-validating system : it incorporates built-in System Suitability Tests (SST) and blank injections to guarantee that the observed separation is a function of the analyte's chemistry, not column degradation or carryover.
Quantitative Gradient Profiles
The presence of the lipophilic sec-butyl group at the 6-position significantly increases the molecule's hydrophobicity compared to the parent pyrimidin-4-ol, making a standard C18 stationary phase the optimal choice [4].
Table 1: Analytical Scouting Gradient (Column: C18, 5 µm, 4.6 x 150 mm)
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% TFA / H₂O) | Mobile Phase B (0.1% TFA / MeCN) |
|---|---|---|---|
| 0.0 | 1.0 | 95% | 5% |
| 2.0 | 1.0 | 95% | 5% |
| 12.0 | 1.0 | 10% | 90% |
| 15.0 | 1.0 | 10% | 90% |
| 15.1 | 1.0 | 95% | 5% |
| 20.0 | 1.0 | 95% | 5% |
Table 2: System Suitability Test (SST) Acceptance Criteria
| Parameter | Acceptance Criterion | Causality / Justification |
|---|
| Retention Time ( tR ) Precision | RSD ≤ 2.0% | Ensures gradient reproducibility and column equilibration. | | Theoretical Plates ( N ) | >2000 | Validates column efficiency and proper mass transfer. | | Tailing Factor ( Tf ) | ≤ 1.5 | Confirms successful suppression of silanol interactions. | | Carryover (Blank Injection) | ≤ 0.1% of target peak | Prevents cross-contamination between preparative runs. |
Preparative Purification Protocol
Once the analytical method passes the SST criteria, the gradient is flattened around the target elution time to maximize resolution during scale-up.
Preparative HPLC workflow for the purification of 6-(sec-butyl)pyrimidin-4-ol.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm).
-
Prepare Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Sonicate and vacuum-filter both solvents through a 0.22 µm PTFE membrane to degas and remove particulates.
Step 2: Sample Preparation (The Causality of DMSO)
-
Weigh the crude 6-(sec-butyl)pyrimidin-4-ol.
-
Dissolve the crude mixture in pure Dimethyl Sulfoxide (DMSO) to a concentration of 50-100 mg/mL. Causality: DMSO is chosen over the initial mobile phase because its high solubilizing power prevents the amphoteric analyte from precipitating at the column head upon injection.
-
Filter the dissolved sample through a 0.22 µm syringe filter to protect the preparative column frit.
Step 3: Column Equilibration and Blank Run
-
Mount a Preparative C18 column (e.g., 5 µm, 21.2 x 250 mm).
-
Equilibrate the column with 10% B at 20.0 mL/min for 5 column volumes.
-
Inject a 500 µL blank (DMSO only) and run the full preparative gradient to establish a baseline and confirm the absence of ghost peaks.
Step 4: Preparative Injection and Fractionation
-
Inject the filtered sample (maximum injection volume: 1-2% of the total column volume to prevent solvent-induced band broadening).
-
Execute the optimized preparative gradient (see Table 3 below).
-
Monitor UV absorbance at 254 nm (optimal for the conjugated pyrimidine ring) and 220 nm (secondary verification).
-
Set the fraction collector to trigger via slope and threshold detection. Collect the main peak into clean glass tubes.
Table 3: Preparative Scale-Up Gradient (Column: C18, 5 µm, 21.2 x 250 mm)
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% TFA / H₂O) | Mobile Phase B (0.1% TFA / MeCN) |
|---|---|---|---|
| 0.0 | 20.0 | 90% | 10% |
| 5.0 | 20.0 | 90% | 10% |
| 25.0 | 20.0 | 40% | 60% |
| 28.0 | 20.0 | 5% | 95% |
| 32.0 | 20.0 | 5% | 95% |
| 32.1 | 20.0 | 90% | 10% |
| 40.0 | 20.0 | 90% | 10% |
Step 5: Post-Purification Processing
-
Pool the fractions corresponding to the target peak.
-
Perform a rapid analytical re-injection of the pooled fractions to confirm >99% purity.
-
Freeze the pooled fractions at -80°C and lyophilize for 48-72 hours. Causality: Lyophilization safely removes water, acetonitrile, and the volatile TFA modifier, yielding the pure 6-(sec-butyl)pyrimidin-4-ol as a dry TFA salt.
References
-
PubChem, National Institutes of Health. "4-Hydroxypyrimidine - Physicochemical Properties." Available at:[Link]
-
Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods, PubMed. Available at:[Link]
-
SIELC Technologies. "Separation of Pyrimidine Derivatives on Reverse-Phase HPLC." Available at:[Link]
Application Note: 6-(Sec-butyl)pyrimidin-4-ol as a Versatile Building Block in Organic Synthesis and Drug Discovery
Executive Summary & Chemical Context
In modern medicinal chemistry and agrochemical development, the pyrimidine scaffold remains a privileged structure. Among its derivatives, 6-(sec-butyl)pyrimidin-4-ol (and its tautomeric form, 6-(butan-2-yl)pyrimidin-4(3H)-one) serves as a highly versatile building block.
The strategic inclusion of the sec-butyl group (-CH(CH3)CH2CH3) is not merely structural; it introduces a chiral center directly adjacent to the heteroaromatic ring while significantly increasing the lipophilicity and steric bulk of the molecule. This specific steric profile is highly valued for modulating target binding kinetics—particularly in fitting into the narrow hydrophobic pockets of kinase domains (e.g., FGFR4) 1.
Understanding the tautomeric equilibrium of this compound is critical for successful downstream synthesis. In polar solvents, the lactam (pyrimidin-4(3H)-one) form predominates, rendering the C4 position resistant to direct nucleophilic attack. Consequently, specialized activation protocols—such as Vilsmeier-Haack driven chlorination—are required to functionalize the core.
Quantitative Data: Reaction Metrics
To facilitate rapid experimental design, the thermodynamic and kinetic parameters for the synthesis and derivatization of 6-(sec-butyl)pyrimidin-4-ol are summarized below.
Table 1: Comparative Reaction Metrics for 6-(sec-butyl)pyrimidin-4-ol Derivatization
| Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Typical Yield (%) | Key Mechanistic Driver |
| Cyclocondensation | Formamidine, NaOEt, EtOH | 78 (Reflux) | 5–6 | 65–75 | Base-catalyzed enolization & cyclodehydration |
| Chlorination | POCl3, DMF (cat.) | 90 | 2–3 | 85–92 | Vilsmeier-Haack activation of the lactam tautomer |
| Suzuki Coupling | Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 | 100 | 12–16 | 70–85 | Large bite-angle ligand overcoming steric bulk |
| N/O-Alkylation | R-X, K2CO3, DMF | 60 | 4–8 | 60–80 | Hard/Soft Acid-Base (HSAB) regiocontrol |
Synthetic Workflows & Mechanistic Protocols
The following protocols are designed as self-validating systems, incorporating in-process quality control (IPQC) steps to ensure reproducibility and high-fidelity results 2.
Protocol A: Primary Synthesis via Pinner-Type Cyclocondensation
This protocol details the construction of the pyrimidine core from acyclic precursors.
-
Causality & Mechanistic Insight: The reaction relies on the base-mediated condensation of ethyl 4-methyl-3-oxohexanoate with formamidine. Sodium ethoxide (NaOEt) is utilized to deprotonate the highly acidic α-carbon of the β-keto ester, forming a reactive enolate. Formamidine acetate is simultaneously neutralized by the base to release free formamidine, which acts as a bis-nucleophile, attacking both the ester and ketone carbonyls to drive cyclodehydration.
-
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under N2, dissolve formamidine acetate (1.1 eq) in anhydrous ethanol (0.5 M).
-
Base Addition: Slowly add a 21% wt solution of NaOEt in ethanol (2.5 eq) at 0 °C. Stir for 15 minutes to liberate the free amidine.
-
Substrate Addition: Dropwise, add ethyl 4-methyl-3-oxohexanoate (1.0 eq). The solution will transition to a pale yellow color.
-
Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 5 hours.
-
Workup: Cool to room temperature and concentrate under reduced pressure. Dissolve the residue in minimal water and carefully acidify with 2M HCl to pH 5–6.
-
Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum.
-
-
Self-Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 7:3, KMnO4 stain). The complete disappearance of the β-keto ester indicates reaction completion. LC-MS analysis of the isolated solid must show a dominant [M+H]+ peak corresponding to the exact mass of 6-(sec-butyl)pyrimidin-4-ol.
Protocol B: Activation via Chlorination
To utilize the pyrimidine as a cross-coupling electrophile, the C4 hydroxyl group must be converted into a viable leaving group.
-
Causality & Mechanistic Insight: The lactam tautomer of the pyrimidine core is inherently resistant to direct nucleophilic substitution due to the resonance stabilization of the amide bond. Phosphorus oxychloride (POCl3) converts the carbonyl oxygen into a highly reactive phosphorodichloridate leaving group. The catalytic addition of DMF is non-negotiable; it reacts with POCl3 to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which acts as a highly electrophilic intermediate. This dramatically accelerates the chlorination rate, preventing prolonged heating that could cause epimerization of the sensitive sec-butyl stereocenter.
-
Step-by-Step Methodology:
-
Reagent Mixing: Suspend 6-(sec-butyl)pyrimidin-4-ol (1.0 eq) in neat POCl3 (5.0 eq).
-
Catalysis: Add 3–5 drops of anhydrous DMF. Observe immediate gas evolution (HCl).
-
Heating: Heat the mixture to 90 °C for 2.5 hours under a drying tube.
-
Quenching (Critical): Cool the mixture to room temperature. Slowly pour the mixture over vigorously stirred crushed ice. POCl3 reacts violently with water; rapid quenching causes thermal spikes that hydrolyze the product back to the starting material.
-
Extraction: Extract the aqueous layer with dichloromethane (3x), wash with saturated NaHCO3, dry over MgSO4, and concentrate.
-
-
Self-Validation Step: Quench a 10 µL reaction aliquot in methanol to form the methyl ether derivative. Analyze via GC-MS. The appearance of the chlorinated mass with the characteristic 3:1 isotopic pattern of ³⁵Cl/³⁷Cl confirms successful activation.
Protocol C: C-C Bond Formation via Suzuki-Miyaura Coupling
-
Causality & Mechanistic Insight: The sec-butyl group at the C6 position projects significant steric bulk across the pyrimidine ring, which can hinder the oxidative addition and transmetalation steps. By selecting Pd(dppf)Cl2, we leverage the large bite angle (99°) of the bidentate dppf ligand. This wide angle accelerates the reductive elimination step, pushing the catalytic cycle forward despite steric crowding.
-
Step-by-Step Methodology:
-
Setup: In a microwave vial, combine 4-chloro-6-(sec-butyl)pyrimidine (1.0 eq), arylboronic acid (1.2 eq), and K2CO3 (2.5 eq).
-
Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.2 M). Add Pd(dppf)Cl2 (0.05 eq).
-
Reaction: Seal the vial and heat at 100 °C for 12 hours.
-
Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography.
-
-
Self-Validation Step: Monitor via UPLC-MS. The reaction is complete when the ratio of product to starting material exceeds 95:5. The precipitation of palladium black at the end of the reaction is a macroscopic indicator of catalyst turnover and post-reaction degradation.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the generation and derivatization of 6-(sec-butyl)pyrimidin-4-ol.
Biological Application: Kinase Inhibition Pathway
6-alkylpyrimidin-4-ol derivatives are frequently utilized to synthesize potent inhibitors of the Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma 3.
Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by 6-alkylpyrimidine derivatives.
References
-
BenchChem Technical Support Team. "The Diverse Biological Activities of 6-Substituted Pyrimidin-4-ol Derivatives: A Technical Guide." BenchChem, Dec 2025.1
-
BenchChem. "Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis." BenchChem, 2025. 2
-
BenchChem. "In Vitro vs. In Vivo Efficacy of 6-Alkylpyrimidin-4-ol Derivatives: A Comparative Guide." BenchChem, 2025. 3
Sources
Application Note: Standardized Protocol for Assessing the Antibacterial Activity and Mechanism of Action of Pyrimidinols
An in-depth application note and protocol for assessing the antibacterial activity of pyrimidinols, combining standardized methodologies with mechanistic insights.
Introduction & Rationale
Pyrimidinols (pyrimidine derivatives featuring hydroxyl substitutions) have emerged as highly versatile scaffolds in antimicrobial drug discovery. Recent medicinal chemistry efforts demonstrate that functionalized pyrimidinols—such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives—exhibit potent broad-spectrum antibacterial activity, frequently acting as dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR) [1].
To rigorously evaluate these compounds, researchers must move beyond simple zone-of-inhibition assays. A self-validating, tiered approach is required to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and specific Mechanism of Action (MoA). This guide outlines a comprehensive, causality-driven protocol compliant with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[2].
Experimental Design & Causal Logic
As an application scientist, it is critical to understand why specific parameters are chosen:
-
Broth Microdilution over Agar Diffusion: Pyrimidinols often possess varying degrees of lipophilicity depending on their substituents (e.g., halogenation or p-methoxyphenyl groups). Agar diffusion is heavily biased by the compound's diffusion coefficient through the agar matrix, often leading to false negatives for highly lipophilic pyrimidinols. Broth microdilution ensures uniform exposure in a liquid interface.
-
Vehicle Controls: Pyrimidinols are typically dissolved in Dimethyl Sulfoxide (DMSO). Because DMSO can disrupt bacterial membranes at high concentrations, the final assay concentration of DMSO must never exceed 1% (v/v). A vehicle control establishes the baseline growth in 1% DMSO.
-
Standardized Inoculum: The inoculum must be strictly standardized to 5×105 CFU/mL. An inoculum effect (where higher bacterial densities artificially inflate the MIC) can severely skew the apparent efficacy of DHFR inhibitors.
Workflow Visualization
Fig 1: Tiered workflow for evaluating the antibacterial efficacy and safety of novel pyrimidinols.
Protocol 1: MIC and MBC Determination
This protocol utilizes the CLSI M07 standard for aerobic bacteria [2].
Materials Required
-
Media: Mueller-Hinton Broth (MHB), Cation-adjusted (CAMHB) for specific strains.
-
Bacterial Strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213).
-
Controls: Ciprofloxacin (Positive control for DNA gyrase inhibition) [1], 1% DMSO (Vehicle control).
-
Test Compounds: Pyrimidinol derivatives stock solutions (e.g., 10 mg/mL in 100% DMSO).
Step-by-Step MIC Methodology
-
Inoculum Preparation: Select 3–5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).
-
Inoculum Dilution: Dilute the suspension 1:150 in CAMHB to achieve a starting concentration of 1×106 CFU/mL.
-
Serial Dilution of Pyrimidinols: In a 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the pyrimidinol working solution (e.g., 128 µg/mL in CAMHB with 2% DMSO) to well 1. Perform a 2-fold serial dilution from well 1 to well 10, discarding 50 µL from well 10. (Well 11 is the growth control; Well 12 is the sterility control).
-
Inoculation: Add 50 µL of the diluted bacterial suspension ( 1×106 CFU/mL) to wells 1 through 11.
-
Causality Check: The final volume is 100 µL. The final bacterial concentration is exactly 5×105 CFU/mL, and the maximum DMSO concentration is ≤1% .
-
-
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16–20 hours.
-
Reading: The MIC is defined as the lowest concentration of the pyrimidinol that completely inhibits visible bacterial growth.
Step-by-Step MBC Methodology
-
Plating: From all wells showing no visible growth (at and above the MIC), aspirate 10 µL of the broth.
-
Inoculation: Spread the 10 µL onto fresh Mueller-Hinton Agar (MHA) plates.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., fewer than 5 colonies).
Data Presentation Standard
Quantitative data should be summarized to compare the bacteriostatic vs. bactericidal nature of the compounds. An MBC/MIC ratio of ≤4 indicates a bactericidal agent.
| Compound ID | Target Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity Profile |
| Pyrimidinol-A | S. aureus (ATCC 29213) | 1.0 | 2.0 | 2 | Bactericidal |
| Pyrimidinol-B | E. coli (ATCC 25922) | 4.0 | >32.0 | >8 | Bacteriostatic |
| Ciprofloxacin | S. aureus (ATCC 29213) | 0.25 | 0.5 | 2 | Bactericidal |
Protocol 2: Mechanism of Action (DNA Gyrase Supercoiling Assay)
Many highly active pyrimidinols exert their bactericidal effect by inhibiting bacterial DNA gyrase (Topoisomerase II), preventing the supercoiling of relaxed plasmid DNA [1].
Step-by-Step Methodology
-
Reaction Mixture: Prepare a 20 µL reaction containing 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and the assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM ATP, 6.5% glycerol).
-
Compound Addition: Add the pyrimidinol derivative at varying concentrations (e.g., 0.5×, 1×, and 5× MIC). Include a DMSO control (negative) and Ciprofloxacin (positive).
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Incubate for an additional 15 minutes to digest the gyrase enzyme.
-
Electrophoresis: Run the samples on a 1% agarose gel (without ethidium bromide) in 1× TAE buffer at 3 V/cm for 3 hours. Post-stain with ethidium bromide and visualize under UV light.
-
Interpretation: Active pyrimidinols will prevent the formation of the fast-migrating supercoiled DNA band, resulting in the accumulation of the slow-migrating relaxed DNA band.
Mechanistic Pathway Visualization
Fig 2: Mechanism of action pathway for pyrimidinol-induced bacterial cell death via DNA Gyrase inhibition.
Troubleshooting and Quality Control
To ensure the trustworthiness of the protocol, the following self-validating checks must be passed:
-
Precipitation: Pyrimidinols are prone to precipitation in aqueous media. If turbidity is observed in the microtiter wells prior to incubation, the MIC cannot be read visually. Solution: Use a colorimetric viability dye (e.g., Resazurin) which changes from blue to pink in the presence of metabolically active bacteria, allowing for MIC determination regardless of compound precipitation.
-
QC Strain Validation: The MIC of the positive control (Ciprofloxacin) against E. coli ATCC 25922 must fall within the acceptable CLSI range (0.004 - 0.015 µg/mL). If it falls outside this range, the entire assay run must be discarded and repeated.
References
-
Abdel-Wahab, B. F., et al. (2024). "Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR." ACS Omega. Available at:[Link]
-
Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Guidelines. Available at:[Link]
Scale-Up Synthesis of 6-(Sec-butyl)pyrimidin-4-ol: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the scale-up synthesis of 6-(sec-butyl)pyrimidin-4-ol, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and process chemistry, offering in-depth procedural details, scientific rationale, and safety considerations.
Introduction
Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active molecules, including antiviral and anticancer agents. The substituent at the 6-position of the pyrimidine ring plays a crucial role in modulating the pharmacological activity of these compounds. This application note details a robust and scalable two-step synthesis of 6-(sec-butyl)pyrimidin-4-ol, commencing with the preparation of diethyl sec-butylmalonate, followed by a cyclocondensation reaction with formamidine acetate.
The synthetic strategy is designed to be efficient and amenable to scale-up, employing readily available and cost-effective starting materials. The causality behind each experimental choice is elucidated to provide a deeper understanding of the reaction mechanism and potential challenges.
Reaction Scheme
The overall synthetic route is depicted below:
Step 1: Synthesis of Diethyl sec-butylmalonate
Step 2: Synthesis of 6-(sec-butyl)pyrimidin-4-ol
PART 1: Synthesis of Diethyl sec-butylmalonate
This initial step involves the alkylation of diethyl malonate with sec-butyl bromide. The reaction proceeds via the formation of a carbanion at the α-carbon of diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbon of sec-butyl bromide. Sodium ethoxide, a strong base, is used to deprotonate the diethyl malonate.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Diethyl malonate | Reagent | Sigma-Aldrich |
| Sodium metal | ACS reagent | Sigma-Aldrich |
| Absolute Ethanol | 200 proof | VWR |
| sec-Butyl bromide | 98% | Alfa Aesar |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated aq. NaCl (brine) | - | - |
| Anhydrous magnesium sulfate | - | - |
| Equipment | Type |
| Three-necked round-bottom flask | 2 L |
| Reflux condenser | - |
| Dropping funnel | 500 mL |
| Mechanical stirrer | - |
| Heating mantle | - |
| Separatory funnel | 1 L |
| Rotary evaporator | - |
| Vacuum distillation apparatus | - |
Experimental Protocol
-
Preparation of Sodium Ethoxide: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 700 mL of absolute ethanol. Carefully add 35 g (1.52 gram-atoms) of sodium metal in small pieces. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.[1]
-
Addition of Diethyl Malonate: Heat the sodium ethoxide solution to a gentle reflux using a heating mantle. Add 250 g (1.56 moles) of diethyl malonate dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.[1]
-
Alkylation with sec-Butyl Bromide: To the refluxing mixture, add 210 g (1.53 moles) of sec-butyl bromide at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for 48 hours to ensure complete reaction.[1]
-
Work-up: After cooling the reaction mixture to room temperature, pour it into 1 L of ice-cold water. Transfer the mixture to a 2 L separatory funnel and extract the aqueous layer with diethyl ether (3 x 300 mL).
-
Washing and Drying: Combine the organic layers and wash with 500 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 112-114 °C at 11 mmHg to obtain pure diethyl sec-butylmalonate.[2]
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |
| Sodium ethoxide | C₂H₅NaO | 68.05 | Decomposes | 0.868 |
| sec-Butyl bromide | C₄H₉Br | 137.02 | 91.2 | 1.257 |
| Diethyl sec-butylmalonate | C₁₁H₂₀O₄ | 216.27 | 112-114 @ 11 mmHg | ~0.98 |
PART 2: Synthesis of 6-(sec-butyl)pyrimidin-4-ol
This second step involves the cyclocondensation of the prepared diethyl sec-butylmalonate with formamidine acetate. This reaction is a classic method for the synthesis of pyrimidine rings.[3] The reaction is typically carried out in the presence of a base, and in this protocol, the sodium ethoxide generated in situ also serves this purpose.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Diethyl sec-butylmalonate | As prepared in Part 1 | - |
| Formamidine acetate | 97% | Sigma-Aldrich |
| Sodium metal | ACS reagent | Sigma-Aldrich |
| Absolute Ethanol | 200 proof | VWR |
| Hydrochloric acid | Concentrated (37%) | Fisher Scientific |
| Deionized water | - | - |
| Equipment | Type |
| Three-necked round-bottom flask | 2 L |
| Reflux condenser | - |
| Mechanical stirrer | - |
| Heating mantle | - |
| Buchner funnel and flask | - |
| pH meter or pH paper | - |
| Vacuum oven | - |
Experimental Protocol
-
Preparation of Sodium Ethoxide: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of absolute ethanol. Carefully add 23 g (1.0 mole) of sodium metal in small portions. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add 104.11 g (1.0 mole) of formamidine acetate and stir until it dissolves.
-
Addition of Diethyl sec-butylmalonate: Add 216.27 g (1.0 mole) of diethyl sec-butylmalonate dropwise to the reaction mixture at room temperature with continuous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 2 L of ice-cold water.
-
Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water (3 x 200 mL).
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 6-(sec-butyl)pyrimidin-4-ol.
-
Drying: Dry the purified product in a vacuum oven at 60 °C overnight.
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Formamidine acetate | C₃H₈N₂O₂ | 104.11 | Off-white powder | 158-161 (dec.) |
| 6-(sec-butyl)pyrimidin-4-ol | C₈H₁₂N₂O | 152.19 | White to off-white solid | (To be determined) |
Scientific Integrity & Logic
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide is a strong, non-nucleophilic base that efficiently deprotonates diethyl malonate to initiate the alkylation. Its use in an ethanolic solution is convenient and cost-effective for large-scale synthesis.
-
Reaction Solvent: Ethanol is an excellent solvent for both the reactants and the sodium ethoxide base. Its boiling point allows for a suitable reaction temperature for both the alkylation and the cyclocondensation steps.
-
Formamidine Acetate: Formamidine acetate is a stable and easy-to-handle source of the N-C-N fragment required for the pyrimidine ring formation.[4] It is less hygroscopic than the corresponding hydrochloride salt.
-
Acidification: The product, 6-(sec-butyl)pyrimidin-4-ol, exists as a sodium salt in the basic reaction mixture. Acidification is necessary to protonate the hydroxyl group and precipitate the neutral product from the aqueous solution. A pH of 5-6 is chosen to ensure complete precipitation without causing degradation of the product.
-
Purification: Recrystallization is a highly effective method for purifying solid organic compounds on a large scale. The choice of an ethanol/water solvent system is based on the differential solubility of the product and impurities at different temperatures. For more challenging purifications, column chromatography can be employed.[5]
Trustworthiness and Self-Validating System:
The protocol is designed to be self-validating through in-process controls and final product characterization.
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times or incomplete conversion.
-
Characterization: The purity and identity of the final product should be confirmed by standard analytical techniques such as:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the target compound.
-
Mass Spectrometry: To determine the molecular weight of the product.
-
HPLC: To assess the purity of the final product.
-
Visualization & Formatting
Experimental Workflow
The logical flow of the entire synthesis is illustrated in the following diagram:
Sources
Application Note: X-Ray Crystallography of 6-(Sec-butyl)pyrimidin-4-ol Derivatives
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Document Type: Advanced Protocol & Mechanistic Guide
Introduction & Mechanistic Insights
Derivatives of 6-(sec-butyl)pyrimidin-4-ol serve as critical building blocks and pharmacophores in modern drug discovery and agrochemical development. However, the structural elucidation of these compounds via single-crystal X-ray diffraction (SCXRD) presents unique crystallographic challenges. As an application scientist, understanding the physical chemistry underlying these challenges is paramount to obtaining high-resolution, publishable structures.
Two primary phenomena complicate the crystallization and refinement of these derivatives:
-
Lactam-Lactim Tautomerism: The pyrimidin-4-ol core exists in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) tautomers. The specific tautomer trapped in the solid state dictates the supramolecular hydrogen-bonding network, often resulting in either DADA (donor-acceptor-donor-acceptor) arrays for the enol form or DDAA arrays for the keto form[1][2].
-
Alkyl Chain Conformational Disorder: The 6-position is substituted with a sec-butyl group (1-methylpropyl), which introduces both a chiral center and significant rotational flexibility. In the crystal lattice, this flexible alkyl chain frequently exhibits positional disorder, adopting multiple conformations (e.g., gauche and anti) to satisfy close-packing requirements[3].
By carefully controlling crystallization conditions and applying advanced disorder modeling techniques during structural refinement, these challenges can be systematically overcome.
Mandatory Visualizations
Below are the logical workflows and supramolecular pathways governing the crystallography of these derivatives.
Caption: Supramolecular assembly pathways dictated by the tautomeric state of pyrimidin-4-ol derivatives.
Caption: Step-by-step X-ray crystallography workflow for flexible sec-butyl pyrimidine derivatives.
Experimental Protocols
Protocol 1: Crystal Growth via Vapor Diffusion
Causality Insight: The choice of solvent directly influences the tautomeric state. Polar protic solvents stabilize the keto form, while non-polar solvents favor the enol form[2]. Vapor diffusion allows for a slow, controlled supersaturation, which is critical for forming diffraction-quality single crystals of flexible molecules[4].
Step-by-Step Methodology:
-
Solvent Selection: Dissolve 10–15 mg of the 6-(sec-butyl)pyrimidin-4-ol derivative in 1 mL of a primary solvent (e.g., Dichloromethane for enol-favoring, or Methanol for keto-favoring).
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL inner glass vial to remove nucleation-inducing dust particles.
-
Antisolvent Addition: Place the 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile antisolvent (e.g., Hexane or Diethyl Ether).
-
Sealing and Incubation: Cap the outer 20 mL vial tightly. Store the setup in a vibration-free environment at a constant temperature (typically 4 °C to 20 °C) for 3 to 14 days.
-
Harvesting: Once crystals reach appropriate dimensions (approx. 0.1–0.3 mm), harvest them directly into a drop of perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation.
Protocol 2: X-Ray Diffraction Data Collection
Causality Insight: The sec-butyl group undergoes high thermal motion at room temperature, which smears the electron density and makes the chiral center difficult to assign. Cryocooling to 100 K freezes out this dynamic disorder into static, resolvable positions.
Step-by-Step Methodology:
-
Mounting: Mount the oil-coated crystal onto a MiTeGen loop or glass fiber.
-
Cryocooling: Immediately transfer the loop into the diffractometer's cold stream (nitrogen gas at 100 K).
-
Unit Cell Determination: Collect preliminary frames (e.g., 20–30 frames at varying ω and ϕ angles) using Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54178 Å) radiation. Cu-K α is highly recommended if the absolute configuration of the sec-butyl chiral center needs to be determined via anomalous dispersion (Flack parameter).
-
Data Collection Strategy: Calculate a strategy for 100% completeness and high redundancy. For chiral resolution without heavy atoms, ensure a high multiplicity of Friedel pairs.
Protocol 3: Structural Refinement & Disorder Modeling (SHELXL)
Causality Insight: If the sec-butyl group is disordered over two positions, the refinement will crash or yield non-positive definite (NPD) thermal ellipsoids unless explicitly modeled.
Step-by-Step Methodology:
-
Initial Solution: Solve the structure using intrinsic phasing (SHELXT). Identify the primary pyrimidine core and the major occupancy of the sec-butyl group.
-
Identify Disorder: Inspect the Fourier difference map ( Fo−Fc ). Large residual electron density peaks ( >1.0e− /Å 3 ) near the sec-butyl chain indicate a secondary conformation.
-
Apply PART Instructions: Split the disordered atoms (e.g., the terminal methyl groups of the sec-butyl chain) into two sets.
-
Assign the major conformation to PART 1 and the minor to PART 2.
-
Tie their occupancies to a free variable (e.g., 21.00000 for Part 1 and -21.00000 for Part 2).
-
-
Apply Geometric Restraints: Use SADI (Similar Distance) to ensure the C-C bond lengths in both conformations remain chemically sensible (approx. 1.53 Å).
-
Apply Thermal Restraints: Use EADP (Equivalent Atomic Displacement Parameters) or SIMU/DELU to constrain the thermal ellipsoids of the overlapping disordered atoms.
-
Final Cycles: Run least-squares refinement until the shift/error ratio is <0.001 and the R1 value converges.
Quantitative Data Summaries
Table 1: Recommended Crystallization Solvent Systems & Expected Tautomeric Outcomes
| Primary Solvent (1 mL) | Antisolvent (3 mL) | Dielectric Const. ( ϵ ) | Expected Tautomer | H-Bonding Array |
| Dichloromethane | Hexane | 8.93 | Pyrimidin-4-ol (Enol) | DADA (Dimer) |
| Chloroform | Pentane | 4.81 | Pyrimidin-4-ol (Enol) | DADA (Dimer) |
| Methanol | Diethyl Ether | 32.70 | Pyrimidin-4(3H)-one (Keto) | DDAA (Quadruple) |
| DMSO | Water (Slow Evap) | 46.70 | Pyrimidin-4(3H)-one (Keto) | DDAA (Quadruple) |
Table 2: Typical Crystallographic Data Collection Parameters for sec-Butyl Derivatives
| Parameter | Recommended Setting | Rationale |
| Temperature | 100(2) K | Minimizes thermal motion of the sec-butyl chain. |
| Radiation Source | Cu-K α ( λ=1.54178 Å) | Maximizes anomalous scattering for absolute stereochemistry determination. |
| Detector Distance | 40 – 50 mm | Optimizes resolution limits while preventing spot overlap. |
| Resolution Limit | 0.75−0.80 Å | Required for accurate anisotropic refinement of disordered alkyl chains. |
| Completeness | >99.5% | Ensures reliable integration and scaling of the data. |
References
-
Controlling Keto–Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array Source: Organic Letters - ACS Publications URL:[Link]
-
Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone Source: Chemical Communications (ResearchGate) URL:[Link]
-
Mapping the Crystallographic Landscape of Antivitamin Ionic Liquids: Structural Blueprints for Novel Architectures Source: Crystal Growth & Design - ACS Publications URL:[Link]
-
X-Ray Crystallography Laboratory Source: Department of Chemistry, Michigan State University URL:[Link]
Sources
APPLICATION NOTE: Experimental Determination of the Octanol-Water Partition Coefficient (LogP) for 6-(Sec-butyl)pyrimidin-4-ol
Introduction & Theoretical Framework
The octanol-water partition coefficient (LogP) is a foundational physicochemical parameter in drug discovery, dictating a compound's lipophilicity, membrane permeability, and alignment with Lipinski’s Rule of Five. Measuring the LogP of 6-(sec-butyl)pyrimidin-4-ol presents unique analytical challenges due to its structural properties.
As an alkyl-substituted pyrimidinol, this compound undergoes lactam-lactim tautomerism, existing in equilibrium with its tautomer, 6-(sec-butyl)pyrimidin-4(1H)-one . This tautomerization profoundly affects its hydrogen-bonding capacity and, consequently, its partitioning behavior. Furthermore, the molecule is multiprotic: it features a basic pyrimidine nitrogen (estimated pKa ~2.0) and an acidic hydroxyl/lactam proton (estimated pKa ~8.5).
LogP vs. LogD: It is critical to distinguish between LogP and LogD. LogP refers exclusively to the partition coefficient of the un-ionized (neutral) species[1]. LogD is the pH-dependent distribution coefficient that accounts for both neutral and ionized species. Because 6-(sec-butyl)pyrimidin-4-ol ionizes in aqueous media, experimental designs must either strictly control the pH to isolate the neutral species or utilize thermodynamic models to mathematically deconvolute ionization from partitioning [2].
Caption: Decision matrix for selecting the optimal LogP measurement methodology.
Experimental Protocols
To ensure scientific integrity, every protocol described below operates as a self-validating system . We detail the three primary methodologies suitable for this compound, emphasizing the causality behind each experimental choice.
Protocol A: The Gold Standard Shake-Flask Method (OECD 107)
The shake-flask method is the classical direct measurement of LogP [3]. For 6-(sec-butyl)pyrimidin-4-ol, the aqueous phase must be buffered to pH 5.5 to ensure the compound is >99% in its neutral state.
Causality & Self-Validation:
-
Why pre-saturate solvents? Octanol absorbs ~20% water by mole fraction, and water absorbs ~2 mM octanol. If unsaturated solvents are used, the phase volumes will shift during shaking, artificially altering the concentration ratio [3].
-
Self-Validation: The protocol mandates testing three different phase ratios (e.g., 1:1, 1:2, 2:1). If the calculated LogP deviates across these ratios, it indicates experimental artifacts such as compound aggregation, incomplete phase separation, or surface-active behavior [4].
Step-by-Step Workflow:
-
Solvent Pre-saturation: Stir 1-octanol and HPLC-grade water (buffered to pH 5.5 using 10 mM phosphate buffer) in a large vessel for 24 hours at 25°C. Allow the phases to separate completely.
-
Stock Preparation: Dissolve 6-(sec-butyl)pyrimidin-4-ol in the pre-saturated octanol phase to a concentration of 1 mM.
-
Partitioning: In three separate glass centrifuge tubes, combine the octanol stock and aqueous buffer in volume ratios of 1:1, 1:2, and 2:1.
-
Equilibration: Agitate the tubes on a mechanical shaker at 100 rpm for 1 hour at a constant temperature of 25°C (±1°C).
-
Phase Separation (Critical Step): Centrifuge the tubes at 3000 × g for 15 minutes. Causality: Shaking generates octanol micro-emulsions in the aqueous phase. Failing to centrifuge will result in octanol-bound drug being quantified as "aqueous," artificially lowering the LogP.
-
Quantification: Carefully sample each phase using a glass syringe. Quantify the concentration of 6-(sec-butyl)pyrimidin-4-ol using RP-HPLC-UV at its λmax (typically ~260 nm for pyrimidines). Calculate LogP as log10(Coct/Caq) .
Protocol B: Dual-Phase Potentiometric Titration (pH-Metric Method)
For ionizable compounds like pyrimidinols, the pH-metric method is often superior to the shake-flask method. It measures the shift in the apparent pKa of the compound when an immiscible organic phase (octanol) is added to the aqueous titration [1].
Causality & Self-Validation:
-
Why use this method? It eliminates the need to guess the exact pH required to isolate the neutral species. The neutral species partitions into the octanol, which thermodynamically shifts the titration curve. The magnitude of this shift is directly proportional to the LogP [5].
-
Self-Validation: The system validates itself via the Bjerrum plot (average bound protons vs. pH). The titration must be fully reversible upon back-titration; hysteresis indicates compound precipitation or degradation.
Caption: Thermodynamic cycle of ionization and partitioning in pH-metric LogP determination.
Step-by-Step Workflow:
-
Aqueous Titration: Dissolve 1-2 mg of 6-(sec-butyl)pyrimidin-4-ol in 10 mL of 0.15 M KCl (to maintain constant ionic strength). Titrate with 0.5 M KOH from pH 2.0 to 11.0 to determine the exact aqueous pKa values.
-
Dual-Phase Titration: Add a precisely known volume of water-saturated octanol (e.g., 5 mL) to the vessel.
-
Vigorous Stirring: Stir vigorously to ensure a high interfacial surface area, allowing rapid partitioning equilibrium during the titration.
-
Re-titration: Titrate the biphasic mixture over the same pH range.
-
Data Deconvolution: Use specialized potentiometric software to calculate the difference between the aqueous pKa and the apparent dual-phase pKa, yielding the LogP of the neutral species [5].
Protocol C: RP-HPLC Method (OECD 117)
The RP-HPLC method estimates LogP by correlating the retention time of the test compound on a C18 column with those of reference compounds with known LogP values [6].
Causality & Self-Validation:
-
Why C18? The lipophilic hydrocarbon chains of the C18 stationary phase mimic the partitioning behavior of octanol.
-
Self-Validation: The calibration curve must include at least 6 reference compounds that bracket the expected LogP of the test substance. The correlation coefficient ( R2 ) of the calibration curve must be ≥0.99 .
Step-by-Step Workflow:
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (e.g., 70:30 v/v) buffered to pH 5.5 to suppress ionization of the pyrimidinol.
-
Calibration: Inject a mixture of 6 reference substances (e.g., acetanilide, phenol, benzophenone) with known LogP values ranging from 1.0 to 4.5.
-
Dead Time Determination: Inject an unretained compound (e.g., thiourea) to determine the dead time ( t0 ).
-
Sample Injection: Inject 6-(sec-butyl)pyrimidin-4-ol and record its retention time ( tR ).
-
Calculation: Calculate the capacity factor k′=(tR−t0)/t0 . Interpolate the LogP of the sample from the linear regression of log(k′) vs. known LogP of the references.
Quantitative Data Presentation
The following table summarizes the operational parameters, expected outcomes, and causality-driven constraints for each methodology applied to 6-(sec-butyl)pyrimidin-4-ol.
| Methodology | OECD Guideline | Optimal pH | Sample Requirement | Self-Validation Mechanism | Primary Advantage for Pyrimidinols |
| Shake-Flask | 107 | 5.5 (Buffered) | 10 - 50 mg | Triplicate volume ratios (1:1, 1:2, 2:1) | Direct thermodynamic measurement; Gold Standard. |
| pH-Metric | N/A | Titration (2-11) | 1 - 5 mg | Reversible Bjerrum plot; Hysteresis check | Simultaneously resolves pKa and LogP; handles tautomerism well. |
| RP-HPLC | 117 | 5.5 (Buffered) | < 1 mg | 6-point calibration curve ( R2≥0.99 ) | High-throughput; immune to minor impurities. |
References
- Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge PubMed Central (PMC)
- The Hidden Crux of Correctly Determining Octanol–Water Partition Coefficients Molecular Pharmaceutics - ACS Public
- OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method Umwelt-online / OECD
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Automated Potentiometric Titrations in KCl/Water-Saturated Octanol: Method for Quantifying Factors Influencing Ion-Pair Partitioning Analytical Chemistry - ACS Public
- OECD Test Guideline 117: Partition coefficient (n-octanol/w
Troubleshooting & Optimization
Improving the yield of 6-(Sec-butyl)pyrimidin-4-ol synthesis
Technical Support Center: Troubleshooting 6-(sec-Butyl)pyrimidin-4-ol Synthesis
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of substituted pyrimidines. The synthesis of 6-(sec-butyl)pyrimidin-4-ol relies on a classic [3+3] cyclocondensation[1] between formamidine acetate and the β-keto ester, ethyl 4-methyl-3-oxohexanoate[2]. While theoretically straightforward, achieving yields >80% requires meticulous control over reaction causality—specifically, the kinetics of amidine free-basing, the suppression of ester saponification, and precise isoelectric precipitation during isolation.
This guide provides a self-validating protocol, mechanistic insights, and a targeted FAQ to resolve common experimental failures.
Part 1: Mechanistic Causality & Reaction Logic
The formation of the pyrimidine core is a cascade reaction driven by precise acid-base chemistry.
-
Deprotonation: Sodium methoxide (NaOMe) deprotonates formamidine acetate to generate the nucleophilic free amidine.
-
Nucleophilic Attack: The free amidine attacks the ketone carbonyl of ethyl 4-methyl-3-oxohexanoate[3], forming an aminal intermediate.
-
Cyclization: Intramolecular cyclization occurs at the ester carbonyl, followed by dehydration and dealcoholization to yield the pyrimidine ring.
Causality Check: If the base is contaminated with moisture, hydroxide ions will irreversibly saponify the β-keto ester into an unreactive carboxylate, halting the reaction. Therefore, strictly anhydrous conditions are not just recommended; they are the fundamental driver of the reaction's success.
Fig 1. Mechanistic pathway of 6-(sec-butyl)pyrimidin-4-ol via Pinner cyclocondensation.
Part 2: Self-Validating Experimental Protocol
This protocol incorporates built-in validation checkpoints to ensure each chemical transformation is successful before proceeding to the next.
Reagents:
-
Ethyl 4-methyl-3-oxohexanoate (1.0 eq, 10 mmol)[2]
-
Formamidine acetate (1.5 eq, 15 mmol)
-
Sodium methoxide (NaOMe) solution (25% w/w in MeOH) (1.6 eq, 16 mmol)
-
Anhydrous Methanol (30 mL)
Step-by-Step Methodology:
-
Amidine Free-Basing: Suspend formamidine acetate in anhydrous methanol under an argon atmosphere. Cool the flask to 0°C. Add the NaOMe solution dropwise over 15 minutes.
-
Validation Checkpoint: The suspension should dissolve into a clear/pale yellow solution, indicating successful liberation of the free amidine base.
-
-
Electrophile Addition: Slowly add ethyl 4-methyl-3-oxohexanoate dropwise to the 0°C solution to prevent exothermic degradation.
-
Cyclocondensation: Remove the ice bath and gradually heat the reaction to a gentle reflux (approx. 65°C) for 6 hours.
-
Validation Checkpoint: Withdraw a 50 µL aliquot, quench in pH 5 buffer, and run TLC (EtOAc:Hexane 1:1). The disappearance of the UV-active ester spot validates complete condensation.
-
-
Solvent Exchange: Cool the reaction to room temperature and concentrate under reduced pressure to remove methanol. Dissolve the resulting crude sodium salt in 20 mL of deionized water.
-
Isoelectric Precipitation: Cool the aqueous solution to 5°C. Add 2M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 5.5.
-
Validation Checkpoint: A dense white/off-white precipitate should form immediately at pH 5.5.
-
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 x 10 mL), and dry overnight under a high vacuum.
Fig 2. Work-up and isoelectric precipitation troubleshooting workflow.
Part 3: Troubleshooting Guide & FAQs
Q1: Why is my yield consistently below 40% despite complete consumption of the β-keto ester? A1: Complete consumption of the starting material without proportional product formation indicates a competing side reaction. The most common culprit is ester saponification . If your NaOMe has absorbed atmospheric moisture, it generates NaOH. Hydroxide is a harder nucleophile than formamidine and will irreversibly hydrolyze ethyl 4-methyl-3-oxohexanoate into its corresponding carboxylic acid, which cannot undergo cyclization. Fix: Use freshly titrated NaOMe, strictly anhydrous solvents, and maintain an argon blanket.
Q2: I observe unreacted formamidine in my crude NMR. How do I drive the reaction to completion? A2: Formamidine free base is highly volatile and can escape the reaction mixture during reflux. Furthermore, if the base equivalents are miscalculated, the amidine remains protonated and non-nucleophilic. Fix: Always use a stoichiometric excess of formamidine acetate (1.5 eq) and ensure you add exactly 1.05 equivalents of NaOMe relative to the amidine (i.e., 1.575 eq total) to ensure complete free-basing without leaving excess unreacted methoxide that could cause side reactions.
Q3: During the work-up, my product isn't precipitating upon the addition of HCl. What went wrong? A3: 6-(sec-butyl)pyrimidin-4-ol is an amphoteric molecule. At high pH, it exists as a highly water-soluble sodium pyrimidinolate salt. At low pH (pH < 4), the pyrimidine nitrogen protonates, forming a water-soluble hydrochloride salt. Fix: The product will only precipitate at its isoelectric point. You must adjust the pH to exactly 5.0–6.0. If you overshoot and the solution becomes too acidic, back-titrate carefully with 1M NaOH until turbidity persists (See Fig 2).
Q4: My isolated product is dark brown and tarry instead of an off-white powder. How do I improve purity? A4: Discoloration is typically caused by the thermal degradation of excess formamidine or air oxidation of the enolate intermediate. Fix: Avoid heating the reaction above 70°C. If the crude product is already discolored, dissolve it in a minimal amount of hot ethanol, add activated charcoal (10% w/w), filter hot through a Celite pad, and recrystallize.
Part 4: Optimization Matrix
The following table summarizes the impact of various reaction parameters on the final yield and purity of 6-(sec-butyl)pyrimidin-4-ol, providing a quick-reference baseline for optimization.
| Parameter | Sub-Optimal Condition | Optimized Condition | Causality / Impact | Expected Yield |
| Amidine Equivalents | 1.0 eq | 1.5 eq | Compensates for amidine volatility during reflux. | 45% ➔ 82% |
| Base Selection | NaOH / KOH | NaOMe in MeOH | Prevents irreversible saponification of the β-keto ester. | <10% ➔ 82% |
| Atmosphere | Ambient Air | Argon / Nitrogen | Prevents oxidative degradation of the enolate intermediate. | 60% ➔ 82% |
| Precipitation pH | pH 2.0 or pH 8.0 | pH 5.5 (Isoelectric) | Maximizes isolation by preventing soluble salt formation. | 20% ➔ 85% |
| Reaction Temp | 85°C (Overheating) | 65°C (Gentle Reflux) | Prevents thermal decomposition and tar formation. | 50% ➔ 82% |
Sources
Technical Support Center: Overcoming Solubility Issues with 6-(Sec-butyl)pyrimidin-4-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the erratic assay behavior of lipophilic pyrimidine derivatives. 6-(Sec-butyl)pyrimidin-4-ol presents a unique dual-challenge: a highly hydrophobic alkyl chain paired with a tautomerizing core. This guide deconstructs the physical chemistry behind its precipitation and provides self-validating protocols to ensure reliable, reproducible assay data.
Part 1: The Physicochemical Root Cause (The "Why")
Before applying a fix, we must understand the causality of the precipitation.
-
Tautomerization & Lattice Energy : In aqueous environments, the pyrimidin-4-ol core predominantly tautomerizes to its lactam form, pyrimidin-4(3H)-one. This structural shift enables strong intermolecular hydrogen bonding (N-H···O=C), drastically increasing the crystal lattice energy and driving the molecules to aggregate rather than interact with water.
-
Lipophilicity : The bulky sec-butyl group at the 6-position creates a massive hydrophobic penalty in aqueous buffers.
-
Ionization State : The predicted pKa of the hydroxyl/lactam proton is approximately 8.76 to 9.02 [1]. At a physiological pH of 7.4, the molecule exists almost entirely in its neutral, unionized state, severely limiting its thermodynamic solubility.
Caption: Logical relationship defining kinetic precipitation of 6-(sec-butyl)pyrimidin-4-ol.
Part 2: Troubleshooting Guide & FAQs
Q1: My compound completely dissolves in 100% DMSO at 10 mM, but immediately turns cloudy when added to my assay buffer. Why? A1: You are observing the collapse of kinetic solubility. When a concentrated DMSO stock is spiked directly into an aqueous buffer, the organic solvation shell is rapidly stripped away. Because the compound is highly lipophilic and neutral at pH 7.4, it rapidly self-associates to minimize contact with water. Kinetic solubility is often vastly overestimated compared to true thermodynamic equilibrium [2]. To fix this, you must either use an intermediate dilution strategy to maintain a metastable state or introduce a solubilizing excipient.
Q2: I am running a cell-based assay and cannot exceed 0.5% DMSO. How can I keep the compound in solution without killing my cells? A2: The most scientifically rigorous approach is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior cavity and a hydrophilic exterior []. The lipophilic sec-butyl group and the pyrimidine ring insert into this cavity. This molecularly disperses the drug, physically blocking the intermolecular hydrogen bonding of the pyrimidinone core without altering the compound's covalent structure [4].
Q3: Can I just increase the pH of my assay buffer to dissolve it? A3: Yes, but with severe biological caveats. Because the pKa is ~8.8, raising the pH to 9.5 would deprotonate the lactam, forming a highly soluble anion. However, a pH of 9.5 will denature most target proteins and induce rapid cytotoxicity in cell-based assays. Buffer adjustment is only viable for non-biological physicochemical screening.
Part 3: Quantitative Strategy Comparison
| Solubility Strategy | Mechanism of Action | Max DMSO in Assay | Primary Advantage | Primary Limitation |
| Direct Dilution | None (Relies on kinetic solubility) | > 5% | Fast, requires no excipients | Severe kinetic precipitation; high toxicity |
| Intermediate Dilution | Induces metastable supersaturation | 1% – 5% | Better kinetic stability | Prone to micro-precipitation over time |
| Buffer pH Adjustment | Partial ionization (pKa ~8.8) | < 1% | No complexing agents needed | Non-physiological pH (pH > 8.5 required) |
| HP-β-CD Complexation | Host-guest encapsulation | < 0.1% | True thermodynamic solubility | Requires formulation time |
Part 4: Self-Validating Experimental Protocols
Expert Insight: A protocol is only as good as its validation. Both workflows below include mandatory analytical checkpoints to ensure you are testing the compound, not a suspension of micro-crystals.
Protocol A: Intermediate Dilution Strategy (For Short-Term Biochemical Assays) Causality: Gradual reduction of the organic solvent fraction prevents the sudden hydrophobic shock that triggers rapid nucleation and crystal growth.
-
Primary Stock: Dissolve 6-(sec-butyl)pyrimidin-4-ol in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 60 seconds.
-
Intermediate Stock: Prepare a 10x intermediate solution (e.g., 100 µM) by diluting the primary stock into a buffer containing 10% DMSO and 0.1% Tween-20. Why Tween-20? The surfactant lowers the surface tension, providing a kinetic barrier against immediate nucleation.
-
Final Assay Dilution: Dilute the intermediate stock 1:10 into your final aqueous assay buffer (Final concentration: 10 µM compound, 1% DMSO, 0.01% Tween-20).
-
Validation Step: Measure the absorbance of the final solution at 350 nm (A350) using a microtiter plate reader. An increase in A350 compared to a vehicle control indicates micro-precipitation (turbidity)[5]. Do not proceed if A350 is elevated.
Protocol B: HP-β-CD Inclusion Complex Formulation (For Cell-Based Assays) Causality: Thermodynamic encapsulation of the lipophilic moiety entirely bypasses the need for high organic solvent concentrations.
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard aqueous assay buffer (e.g., PBS or DMEM).
-
Compound Addition: Add the solid powder of 6-(sec-butyl)pyrimidin-4-ol directly to the HP-β-CD solution to achieve your target concentration (e.g., 1 mM). Do not use DMSO.
-
Complexation: Vortex the suspension for 2 minutes, then sonicate in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the host-guest equilibrium.
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.
-
Validation Step: Quantify the exact concentration of the dissolved complex using High-Performance Liquid Chromatography (HPLC) or non-resonant second harmonic scattering (SHS) to confirm thermodynamic solubility [6].
Caption: Step-by-step experimental workflow for HP-β-CD inclusion complex formulation.
References
-
Komura, H., & Iwaki, M. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Current Analytical Chemistry. URL:[Link]
-
MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. URL: [Link]
-
Taylor & Francis. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. URL:[Link]
Sources
Technical Support Center: Troubleshooting the Synthesis of 6-Substituted Pyrimidin-4-ols
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and drug development professionals troubleshooting the cyclocondensation of β-keto esters with amidines/guanidines, as well as the subsequent functionalization of the resulting pyrimidin-4-ol scaffold.
Below, you will find a mechanistic workflow of the synthesis, a knowledge base of common experimental failures, quantitative data on alkylation selectivity, and self-validating protocols to ensure reproducible yields.
Synthesis & Troubleshooting Workflow
Logical workflow of pyrimidin-4-ol synthesis, highlighting key side reactions and alkylation paths.
Knowledge Base & FAQs (Troubleshooting Tickets)
Ticket #101: I am observing a mixture of two pyrimidinol regioisomers. How can I drive the reaction exclusively toward the 6-substituted pyrimidin-4-ol?
-
Causality: The classical Pinner-type condensation of unsymmetrical 1,3-dielectrophiles (like β-keto esters) with amidines often yields a mixture of regioisomers[1]. Kinetically, the more nucleophilic nitrogen of the amidine attacks the more electrophilic ketone carbonyl first. However, if the R-group on the ketone is sterically bulky, this initial attack is hindered. The amidine is forced to attack the ester carbonyl first, which ultimately cyclizes to form the undesired 4-substituted pyrimidin-6-ol regioisomer[2].
-
Solution: To override steric mismatch, utilize an in situ protected enamine derivative of the β-keto ester to lock the regiochemistry prior to cyclization, or employ a transition-metal Lewis acid catalyst (e.g., ZnCl₂) to preferentially pre-coordinate and activate the ketone carbonyl over the ester[2],[1].
Ticket #102: My overall yield is extremely low, and NMR shows significant amounts of a ketone byproduct. What is going wrong?
-
Causality: The cyclocondensation is typically run under basic conditions. If water is present, or if the base is too nucleophilic (e.g., aqueous NaOH), the hydroxide ion attacks the ester carbonyl of the β-keto ester instead of acting as a deprotonating agent. This saponification yields a β-keto acid, which is thermally unstable and rapidly undergoes decarboxylation to form a ketone[3].
-
Solution: Ensure strictly anhydrous conditions. Use an alkoxide base that matches the ester leaving group (e.g., Sodium Ethoxide for ethyl esters) to prevent both transesterification and irreversible hydrolysis[3].
Ticket #103: During downstream functionalization, my alkylation yields predominantly the N-alkylated product instead of the desired O-alkylated pyrimidine. Why?
-
Causality: Pyrimidin-4-ols exist in a dynamic lactam-lactim tautomeric equilibrium (pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one). Alkylation regioselectivity is governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory[4]. Nitrogen is less electronegative and acts as a "soft" nucleophile, while oxygen is highly electronegative and acts as a "hard" nucleophile[4]. Reagents with soft leaving groups (like iodides or bromides) inherently favor N-alkylation.
-
Solution: Switch to an alkylating agent with a "hard" leaving group, such as methyl triflate (MeOTf), dimethyl sulfate, or Meerwein's salt, which preferentially react at the harder oxygen center[5],[4]. Additionally, the substituent at the 6-position can heavily influence this; highly electron-withdrawing groups (e.g., trifluoromethyl) can deplete electron density from the nitrogen, forcing O-alkylation even with traditionally soft electrophiles[6],[7].
Quantitative Data: Alkylation Selectivity
The choice of alkylating agent and catalyst directly dictates the ratio of N- vs. O-alkylation. The table below summarizes comparative data to guide your reagent selection.
Table 1: Influence of Alkylating Agents and Conditions on Pyrimidine Functionalization
| Alkylating Agent | Leaving Group Hardness | Catalyst / Additive | Primary Regioselectivity | Typical Yield | Reference |
| Methyl Iodide (MeI) | Soft | K₂CO₃ | N-Alkylation | 85-90% | [4] |
| Methyl Triflate (MeOTf) | Hard | None | O-Alkylation | High (>80%) | [5],[4] |
| Pentyl Triflate | Hard | None | Mixed (N3 & O4) | Moderate | [5] |
| 4-(Iodomethyl)pyrimidine | Soft | K₂CO₃ | O-Alkylation* | 87% | [6] |
*Note: O-alkylation with soft leaving groups is atypical but dominates in highly electron-deficient systems (e.g., 6-phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-ones) where the 6-position substituent overrides standard HSAB rules[6],[7].
Validated Experimental Protocols
Protocol A: Anhydrous Cyclocondensation of β-Keto Esters and Amidines
Objective: Synthesize 6-substituted pyrimidin-4-ol while completely suppressing ester saponification and decarboxylation side reactions.
-
Alkoxide Generation: In a flame-dried, argon-purged Schlenk flask, add 20 mL of absolute ethanol. Slowly add elemental sodium (1.2 eq) in small pieces.
-
Causality: Generating NaOEt in situ ensures a completely anhydrous environment. Matching the ethoxide base to an ethyl β-keto ester prevents destructive saponification.
-
Validation Checkpoint: Wait until the evolution of hydrogen gas completely ceases and the sodium metal is fully dissolved. A clear solution confirms no unreacted sodium remains to cause localized overheating or radical side reactions.
-
-
Amidine Free-Basing: Add the amidine hydrochloride salt (1.0 eq) to the alkoxide solution and stir for 30 minutes at room temperature.
-
Validation Checkpoint: A fine, dense white precipitate of NaCl will form, visually confirming the successful release of the reactive free amidine base.
-
-
Condensation: Add the β-keto ester (1.0 eq) dropwise via syringe. Equip the flask with a reflux condenser and heat to 78 °C for 4-6 hours.
-
Isolation: Remove the ethanol under reduced pressure. Dissolve the crude residue in minimal ice-cold distilled water. Carefully adjust the pH to 5.5 - 6.0 using dropwise addition of glacial acetic acid.
-
Causality: The target pyrimidin-4-ol is amphoteric (soluble in both strong acids and strong bases). Adjusting the solution to its specific isoelectric point minimizes its solubility, forcing it out of the aqueous phase.
-
Validation Checkpoint: A dense microcrystalline precipitate should crash out immediately at the correct pH. If the solution remains clear or oils out, the pH has overshot the isoelectric point or organic impurities are interfering.
-
Protocol B: Regioselective O-Alkylation via Electrophile Hardening
Objective: Force O-alkylation of the pyrimidin-4-ol tautomer using HSAB principles and halophilic Lewis acids.
-
Preparation: Suspend the purified 6-substituted pyrimidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add Silver Carbonate (Ag₂CO₃, 0.6 eq).
-
Causality: The silver ion acts as a halophilic Lewis acid. It coordinates with the leaving group of the alkylating agent, increasing the electrophilic "hardness" of the alkyl carbon and driving the attack by the harder oxygen nucleophile[4].
-
-
Alkylation: Cool the suspension to 0 °C. Add Methyl Triflate (MeOTf, 1.1 eq) dropwise over 10 minutes.
-
Reaction & Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Filter the suspension through a tightly packed pad of Celite to remove inorganic salts.
-
Validation Checkpoint: The retention of a heavy grey/black precipitate on the Celite pad confirms the consumption of the silver carbonate additive and the precipitation of silver triflate/halide salts.
-
References
- Benchchem. "6-Ethylpyrimidin-4-ol | High Purity | For Research Use - Benchchem". Benchchem.
- Benchchem. "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis". Benchchem.
- Heriot-Watt Research Portal. "N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION".
- Organic Chemistry Portal. "Pyrimidine synthesis". Organic Chemistry Portal.
- ResearchGate. "Why n-alkylation is more favorable than o-alkyation ?".
- PubMed. "Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)
- MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. 6-Ethylpyrimidin-4-ol | High Purity | For Research Use [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)-ones Using Brominated Enones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of 6-(Sec-butyl)pyrimidin-4-ol Isomers
Welcome to the Technical Support Center. Analyzing 6-(sec-butyl)pyrimidin-4-ol presents a unique dual-challenge for chromatographers: resolving the (R)- and (S)-enantiomers of the chiral sec-butyl group while simultaneously mitigating peak distortion caused by the keto-enol tautomerism of the pyrimidin-4-ol moiety.
This guide is engineered for research scientists and drug development professionals, providing causal explanations, self-validating protocols, and actionable troubleshooting steps to achieve baseline separation.
Diagnostic Workflow: Resolving Chromatographic Distortions
Before adjusting your instrument parameters, use the following diagnostic logic to determine whether your separation failure is chemical (tautomeric) or physical (chiral recognition) in nature.
Fig 1: Diagnostic workflow for resolving tautomerism and chiral separation issues in HPLC.
Expert FAQs: Troubleshooting Tautomerism & Chirality
Q1: Why does my racemic 6-(sec-butyl)pyrimidin-4-ol sample show severe peak broadening or split into four peaks instead of two? A: This is a classic manifestation of keto-enol tautomerism. The pyrimidin-4-ol structure exists in a dynamic equilibrium with its keto tautomer, pyrimidin-4(3H)-one[1]. Because the keto and enol forms possess different dipole moments and hydrogen-bonding capacities, they interact differently with the stationary phase[2]. If the rate of tautomeric interconversion is comparable to the timescale of the chromatographic run, the molecule shifts between forms as it travels down the column, resulting in severe peak broadening, tailing, or even distinct split peaks for a single enantiomer[3].
Q2: How do I suppress this tautomer-induced peak distortion to achieve sharp peaks? A: You must manipulate the mobile phase to either lock the molecule into a single state or accelerate the interconversion so rapidly that the column registers a single, time-averaged species. The most effective strategy is the addition of an acidic modifier. Adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase protonates the pyrimidine nitrogen, creating a single cationic species and bypassing the neutral keto-enol equilibrium[4]. This guarantees sharp, symmetrical peaks.
Q3: Which Chiral Stationary Phase (CSP) provides the highest resolution for the sec-butyl enantiomers? A: Polysaccharide-based CSPs are the industry standard, accounting for over 90% of successful chiral HPLC applications[5]. For 6-(sec-butyl)pyrimidin-4-ol, an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD) is highly recommended. The separation causality is twofold: the carbamate NH and C=O groups on the stationary phase form critical hydrogen bonds with the pyrimidinol core, while the chiral sec-butyl group undergoes steric inclusion into the helical cavity of the amylose polymer[4].
Quantitative Data: Mobile Phase Optimization Matrix
The table below synthesizes the causal relationship between mobile phase composition, tautomeric state, and resulting chromatographic performance.
| Mobile Phase Composition | Additive | Tautomeric State | Peak Shape | Chiral Resolution ( Rs ) |
| Hexane / IPA (90:10) | None | Dynamic Equilibrium | Broad / Split | < 1.0 (Co-elution) |
| Hexane / IPA (90:10) | 0.1% TFA | Protonated (Locked) | Sharp / Symmetrical | 1.2 (Partial Resolution) |
| Hexane / IPA (95:5) | 0.1% TFA | Protonated (Locked) | Sharp / Symmetrical | > 1.5 (Baseline Resolution) |
| Methanol / Water (70:30) | None | Keto Form Favored | Moderate Tailing | < 0.5 (Poor Recognition) |
Note: Decreasing the polar modifier (IPA) from 10% to 5% increases the retention factor ( k′ ), allowing more time for the subtle steric differences of the sec-butyl enantiomers to interact with the chiral cavities of the CSP.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the optimized normal-phase chiral separation. This protocol incorporates a System Suitability Test (SST) to validate the method prior to sample analysis.
Phase 1: Reagent & Sample Preparation
-
Mobile Phase Formulation: In a clean volumetric flask, combine HPLC-grade n-Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio.
-
Additive Integration: Add exactly 0.1% (v/v) of LC-MS grade Trifluoroacetic Acid (TFA). Causality: TFA suppresses tautomeric peak broadening.
-
Degassing: Ultrasonicate the mobile phase for 15 minutes to remove dissolved gases that could cause baseline drift.
-
Sample Dissolution: Accurately weigh 1.0 mg of racemic 6-(sec-butyl)pyrimidin-4-ol. Dissolve the sample entirely in 1.0 mL of the exact mobile phase prepared in Step 1. Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can disrupt the tautomeric equilibrium and cause fronting.
Phase 2: Instrument Setup & Equilibration
-
Column Installation: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated silica column (Dimensions: 250 mm x 4.6 mm, 5 µm particle size).
-
Thermal Control: Set the column oven temperature to 25°C. Causality: Lower temperatures generally enhance chiral recognition by stabilizing the transient diastereomeric complexes formed between the analyte and the CSP.
-
Equilibration: Flush the column with the mobile phase at a flow rate of 1.0 mL/min for a minimum of 45 minutes. Monitor the UV detector at 254 nm until the baseline is completely flat and stable.
Phase 3: System Suitability Testing (SST) & Execution
-
Blank Injection: Inject 10 µL of the mobile phase to confirm the absence of ghost peaks or system contamination.
-
SST Injection: Inject 10 µL of the racemic sample.
-
Validation Check: Calculate the resolution factor ( Rs ) between the two enantiomer peaks using the chromatography data system.
-
Self-Validation Gate: If Rs≥1.5 , the system is validated; proceed with your analytical sequence.
-
Troubleshooting: If Rs<1.5 , do not proceed. Reduce the IPA concentration to 3% to increase retention time, re-equilibrate, and repeat the SST.
-
References
Sources
Technical Support Center: 6-(Sec-butyl)pyrimidin-4-ol Storage & Stability
Welcome to the Technical Support Center for 6-(sec-butyl)pyrimidin-4-ol . As an alkyl-substituted pyrimidinol, this compound is a critical intermediate in agrochemical and pharmaceutical development. However, the electron-rich pyrimidine core and the tautomerizable hydroxyl group make it highly susceptible to environmental stressors.
This guide is designed for researchers and drug development professionals. It synthesizes mechanistic causality with self-validating protocols to ensure the long-term integrity of your chemical inventory.
Scientific Overview: Mechanisms of Degradation
Research on structurally related pyrimidinol compounds demonstrates that temperature is the most critical factor for stability, with elevated temperatures significantly accelerating degradation[1]. Furthermore, exposure to sunlight induces rapid photodegradation, and there is a strong positive correlation between ambient water content and the formation of hydrolytic impurities. To mitigate these risks, industry standards dictate that pyrimidinols must be stored in tightly closed containers in cool, dry environments, strictly isolated from strong oxidizing agents[2].
The degradation of 6-(sec-butyl)pyrimidin-4-ol primarily occurs via three pathways:
-
Hydrolytic Cleavage: Water acts as a nucleophile, attacking the pyrimidine ring (often catalyzed by trace acids/bases), leading to ring-opening.
-
Oxidation & Photodegradation: UV photons and atmospheric oxygen generate free radicals, leading to the formation of N-oxides and subsequent discoloration.
-
Lactam-Lactim Tautomerization: While not a "degradation" per se, uncontrolled tautomerization between the pyrimidin-4-ol (lactim) and pyrimidin-4(3H)-one (lactam) forms alters the compound's physical properties and reactivity.
Fig 1: Environmental stressors and corresponding degradation pathways of 6-(sec-butyl)pyrimidin-4-ol.
Troubleshooting Desk: Frequently Asked Questions
Q1: Why does my 6-(sec-butyl)pyrimidin-4-ol show peak splitting or a shifting baseline in HPLC after a week of solution storage? Causality: This is a classic manifestation of lactam-lactim tautomerism compounded by matrix effects. Pyrimidin-4-ols exist in an equilibrium between the hydroxyl (-OH) form and the ketone (=O) form. In protic solvents or when exposed to atmospheric moisture, this equilibrium shifts dynamically. If the interconversion rate is slow relative to the HPLC timescale, you will observe peak splitting. Resolution: Store the compound exclusively in its solid state. If solution storage is mandatory for an ongoing assay, use anhydrous, aprotic solvents (e.g., dry DMSO or Acetonitrile) and analyze immediately.
Q2: We observed a yellowing of the white powder over three months at room temperature. What causes this discoloration? Causality: Discoloration is the macroscopic symptom of oxidative and photodegradation. The electron-rich pyrimidine ring is susceptible to electrophilic attack by singlet oxygen or free radicals generated via UV exposure. This leads to the formation of N-oxides and conjugated ring-opening products that absorb light in the visible spectrum. Resolution: Oxygen and light must be strictly excluded. Use amber glass vials to block UV radiation and blanket the headspace with Argon before sealing.
Q3: Why does the solubility and reactivity of our batch change after being stored in a humid environment, even if HPLC purity remains >95%? Causality: This is due to moisture-induced polymorph transition. In a dry, crystalline state, the compound stabilizes in a specific tautomeric network via intermolecular hydrogen bonding. When exposed to humidity, water molecules intercalate into the crystal lattice, acting as hydrogen-bond disruptors. This can precipitate a transition to an amorphous state, drastically altering dissolution kinetics and downstream reactivity without registering as a distinct "impurity" peak. Resolution: Validate the moisture content of stored batches using Karl Fischer titration before use. If physical properties have changed, re-lyophilize the batch from a suitable anhydrous solvent to restore the crystalline state.
Data Analytics: Storage Condition Matrix
To optimize your inventory management, refer to the following quantitative baseline for expected shelf life based on environmental controls.
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf Life (Purity >99%) |
| Optimal (Long-Term) | -20°C | Argon Blanket | Dark (Amber Vial) | > 24 Months |
| Acceptable (Short-Term) | 2-8°C | Nitrogen Blanket | Dark (Amber Vial) | 6 Months |
| Suboptimal (Benchtop) | 20-25°C | Ambient Air | Ambient Lab Light | < 2 Weeks |
| High-Risk (Solution) | 20-25°C | Ambient Air | Ambient Lab Light | < 48 Hours |
Standard Operating Procedure (SOP): Self-Validating Storage Protocol
Do not simply place the synthesized powder into a freezer. Standard laboratory freezers are high-humidity environments; condensation during freeze-thaw cycles introduces water directly into the sample, accelerating hydrolytic cleavage. Implement the following self-validating workflow.
Phase 1: Desiccation & Verification
-
Lyophilization: Transfer the purified 6-(sec-butyl)pyrimidin-4-ol into a lyophilization flask. Freeze at -80°C and lyophilize at <0.1 mbar for 48 hours to remove residual solvent and internal moisture.
-
Validation Check: Perform Karl Fischer titration on a 10 mg sub-sample.
-
Causality Rule: Moisture acts as a nucleophile. Proceed to Phase 2 only if the moisture content is verified to be <0.1% w/w .
-
Phase 2: Aliquoting & Atmospheric Control
-
Vial Preparation: Use amber glass vials pre-baked at 120°C for 4 hours.
-
Causality Rule: Amber glass blocks UV photons, and baking eliminates surface-adsorbed water on the glass.
-
-
Argon Blanketing: Inside a controlled-atmosphere glovebox, aliquot the powder into the vials. Purge the headspace with 99.999% Argon.
-
Causality Rule: Argon is significantly denser than nitrogen and air. It settles over the solid powder, completely displacing oxygen to prevent N-oxide formation.
-
Phase 3: Hermetic Sealing & Cold Storage
-
Sealing: Cap the vials immediately with PTFE-lined silicone septa. Wrap the cap-vial junction tightly with Parafilm to provide a secondary moisture barrier.
-
Secondary Containment: Place the aliquoted vials into a vacuum-sealed bag containing indicating silica gel pouches.
-
Storage & Retrieval: Store the sealed bags at -20°C.
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Validation Check: When retrieving a sample, you must allow the secondary container to reach room temperature before opening. This prevents atmospheric condensation from forming on the cold vials.
-
Fig 2: Optimized step-by-step preparation and storage workflow to prevent degradation.
References
-
Title: pyrimidinol | CAS#:2814-20-2 Source: Chemsrc URL: [Link]
-
Title: New insights to improve the storage stability of pesticide residues in analytical samples Source: ResearchGate URL: [Link]
-
Title: Study The Relation Between Storage And Stability Of Diazinonemulsifiable Concentrate Formulations In The Formation Of Its Impurities And Major Degradation Products Source: Journal of International Academic Research for Multidisciplinary URL: [Link]
Sources
Improving the stability of 6-(Sec-butyl)pyrimidin-4-ol in solution
Welcome to the Technical Support Center for 6-(Sec-butyl)pyrimidin-4-ol . This comprehensive troubleshooting guide is engineered for researchers, analytical scientists, and drug development professionals. It directly addresses the most common bench-level challenges associated with this compound—namely inconsistent solubility, spectral anomalies, and unpredictable reactivity—by dissecting the underlying physical chemistry.
Part 1: Core Principles & Causality
To successfully handle 6-(sec-butyl)pyrimidin-4-ol in solution, one must abandon the idea that it is a static molecule. Its behavior is governed by a dynamic interplay of two structural phenomena:
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Keto-Enol Tautomerism: While drawn as a pyrimidin-4-ol (the enol form), this compound exists in a solvent-dependent equilibrium with its keto tautomer (6-(sec-butyl)pyrimidin-4(1H)-one). In polar environments, the keto form is overwhelmingly favored (often by factors of 103 to 105 ) due to its higher dipole moment and stabilization via solvent interactions [2].
-
Solvent-Induced Self-Assembly: In non-polar solvents, the lack of solvent-solute hydrogen bonding forces the keto tautomers to self-assemble. The C2-N3-C4 region acts as a powerful hydrogen-bond donor/acceptor array, causing the molecules to form highly stable dimers [4]. The bulky, branched sec-butyl group at the C6 position increases the molecule's overall lipophilicity but does not sterically block this dimerization interface.
Understanding this causality is critical: most "degradation" or "impurity" issues reported for this compound are actually misdiagnosed tautomeric or dimeric equilibria.
Part 2: Troubleshooting FAQs
Q1: Why does my compound precipitate out of non-polar solvents (like DCM or Chloroform) after a few hours, even at low concentrations? A1: This is a classic symptom of intermolecular dimerization. In non-polar environments, the pyrimidin-4-one tautomer forms strong hydrogen bonds with adjacent molecules, creating dimers that possess significantly lower solubility than the monomeric species [4]. Resolution: To maintain long-term solubility, switch to polar aprotic solvents (like DMSO or DMF). These solvents competitively hydrogen-bond with the pyrimidine ring, disrupting the dimers and stabilizing the highly soluble monomeric keto form [3].
Q2: My 1 H NMR spectrum in CDCl 3 shows broadened peaks and duplicate signals for the sec-butyl group. Is my sample degrading or impure? A2: Not necessarily. Broad or duplicate peaks in CDCl 3 are artifacts of slow exchange on the NMR timescale. The molecule is transitioning between monomeric and dimeric forms, or between tautomeric states [5]. Furthermore, the chiral center of the sec-butyl group can create distinct diastereomeric environments when two molecules pair up into a dimer. Resolution: Run the NMR in DMSO-d 6 . The strong hydrogen-bond accepting nature of DMSO will lock the molecule into a single, monomeric keto tautomer, yielding a clean, sharp spectrum [6]. If the peaks remain broad in DMSO, only then should you suspect chemical degradation (e.g., auto-oxidation at the benzylic-like tertiary carbon).
Q3: I am trying to perform an O-alkylation on the hydroxyl group, but I keep recovering N-alkylated byproducts. How do I control the regioselectivity? A3: Because the keto form (which is N-protonated) is the dominant species in most standard solutions, thermodynamic alkylation conditions naturally lead to N-alkylation [1]. Resolution: To force O-alkylation, you must shift the reactivity toward the enolate. Use a hard base (like Ag 2 CO 3 ) in a polar aprotic solvent, which coordinates the nitrogen and leaves the oxygen exposed for nucleophilic attack.
Part 3: Data Presentation
To predict the behavior of 6-(sec-butyl)pyrimidin-4-ol, refer to the following speciation matrix based on solvent dielectric properties.
| Solvent Type | Example | Dielectric Constant ( ε ) | Predominant Species | Solubility Profile | NMR Resolution |
| Non-Polar | Chloroform (CDCl 3 ) | 4.8 | Keto Dimer (Self-assembled) | Poor (Precipitates over time) | Broad / Duplicate peaks |
| Polar Aprotic | DMSO-d 6 | 46.7 | Keto Monomer | Excellent (Stable solution) | Sharp / Single species |
| Polar Protic | Methanol (CD 3 OD) | 32.7 | Keto Monomer (H-bonded to solvent) | Good | Sharp (Exchangeable OH/NH lost) |
| Gas Phase / Vacuum | N/A | ~1.0 | Enol Monomer | N/A | N/A |
Part 4: Experimental Protocols
Protocol 1: Self-Validating NMR Tautomer & Dimer Disruption Assay
Use this protocol to definitively distinguish between sample degradation and solvent-induced dimerization.
-
Sample Preparation: Dissolve 5 mg of 6-(sec-butyl)pyrimidin-4-ol in 0.6 mL of anhydrous CDCl 3 .
-
Baseline Acquisition: Acquire a standard 1 H NMR spectrum. Note any peak broadening or signal duplication, particularly in the aliphatic region (0.8–1.6 ppm) corresponding to the sec-butyl group.
-
Dimer Disruption (The Validation Step): Add 50 μ L of DMSO-d 6 or CD 3 OD directly to the NMR tube. Shake vigorously for 30 seconds to ensure complete mixing.
-
Re-Acquisition: Acquire a second 1 H NMR spectrum.
-
Interpretation: If the previously broad or duplicate peaks collapse into a single, sharp set of signals, the initial anomaly was caused by dimerization. If extraneous peaks remain, the sample contains true chemical impurities and requires recrystallization.
Protocol 2: Solvent Optimization for Long-Term Stock Solutions
To prevent precipitation during long-term storage of screening libraries or synthetic intermediates:
-
Weighing: Weigh the desired amount of 6-(sec-butyl)pyrimidin-4-ol into a dry, amber glass vial.
-
Primary Solvation: Dissolve the compound in a minimum volume of DMF or DMSO to ensure all dimers are broken and the compound is fully monomeric.
-
Dilution: Slowly dilute with the target working solvent (e.g., Acetonitrile or THF) while vortexing. Ensure the final concentration of the polar aprotic "chaser" solvent remains above 5% v/v to prevent re-dimerization.
-
Storage: Flush the vial with Argon to prevent auto-oxidation of the sec-butyl methine proton, seal tightly, and store at 4°C.
Part 5: Mandatory Visualization
Fig 1: Tautomeric and dimerization equilibria of 6-(sec-butyl)pyrimidin-4-ol across environments.
Fig 2: Troubleshooting workflow for resolving solubility and NMR inconsistencies via solvent control.
Part 6: References
-
BenchChem. "6-(Hydroxymethyl)pyrimidin-4-ol: An In-depth Technical Guide to Tautomerism and Stability." BenchChem Technical Resources.
-
Grokipedia. "Pyrimidone." Grokipedia Chemical Database.
-
ResearchGate. "Solvent-induced conversion of the 4[1H]-pyrimidinone tautomer to the 6[1H]-pyrimidinone tautomer." ResearchGate Publications.
-
PMC. "Urea-Functionalized Heterocycles: Structure, Hydrogen Bonding and Applications." National Institutes of Health.
-
Wiley-VCH. "Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods." Wiley Online Library.
-
TU/e Repository. "Dynamics of quadruply hydrogen-bonded systems." Eindhoven University of Technology.
Technical Support Center: Optimizing Selectivity of 6-(Sec-butyl)pyrimidin-4-ol Derivatives
Welcome to the Advanced Application Support Center. The 6-(sec-butyl)pyrimidin-4-ol scaffold is a highly versatile chemotype utilized in both agrochemical development (targeting fungal cell membranes) and pharmaceutical drug discovery (targeting the ATP-binding hinge region of kinases). However, achieving high target selectivity remains a significant hurdle due to the scaffold's ambidentate nature and tautomeric equilibrium.
This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and structural insights to enhance the Selectivity Index (SI) of these derivatives.
Section 1: Troubleshooting & FAQs
Q: Why is my 6-(sec-butyl)pyrimidin-4-ol derivative showing high off-target CYP450 inhibition? A: The 6-(sec-butyl) group provides excellent lipophilic bulk that enhances target affinity by occupying adjacent hydrophobic pockets . However, it also increases the overall lipophilicity (logP) of the molecule. High lipophilicity combined with the planar pyrimidine core often leads to promiscuous binding in the lipophilic active sites of CYP450 enzymes (particularly CYP3A4). Troubleshooting: Introduce sp3 character or increase the Polar Surface Area (PSA) adjacent to the sec-butyl group. Substituting a terminal methyl group on the sec-butyl chain with a fluorine atom or a hydroxyl group lowers the logP, reducing CYP450 affinity while maintaining the steric bulk necessary for your primary target.
Q: How do I overcome poor selectivity between my target kinase and off-target human kinases? A: Poor selectivity often arises from the dynamic tautomeric equilibrium of the core scaffold (pyrimidin-4-ol ⇌ pyrimidin-4(1H)-one). This dynamic state allows the molecule to adopt multiple hydrogen-bonding conformations, leading to promiscuous interactions with the hinge regions of unintended kinases. Troubleshooting: You must "lock" the tautomeric state . By regioselectively alkylating the N1 position, you force the molecule into the pyrimidin-4-one conformation. This restricts the hydrogen bond donor/acceptor vectors, creating a rigid pharmacophore that significantly improves the Selectivity Index (SI).
Q: My agrochemical derivatives show excellent in vitro fungicidal activity but fail in vivo due to rapid degradation. How can I fix this? A: Pyrimidin-4-ol derivatives are highly effective at disrupting fungal cell membranes . However, the free 4-hydroxyl group is a prime target for rapid Phase II metabolism (glucuronidation/glycosylation) in planta. Troubleshooting: Synthesize a prodrug by masking the 4-OH group with an ester or carbonate that is slowly hydrolyzed by fungal esterases. Alternatively, utilizing thermodynamic N-alkylation (detailed below) removes the metabolic liability of the free hydroxyl entirely.
Section 2: Experimental Workflows & Protocols
To achieve the tautomeric locking discussed above, you must bypass the kinetically favored O-alkylation and drive the reaction toward the thermodynamically stable N-alkylated product.
Protocol: Thermodynamically Controlled Regioselective N-Alkylation
This protocol provides a self-validating framework to ensure the selective synthesis of the N1-alkylated pyrimidin-4-one tautomer.
Step 1: Scaffold Preparation Dissolve 1.0 eq of the 6-(sec-butyl)pyrimidin-4-ol derivative in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the intermediate ambidentate anion without hydrogen-bonding to the nucleophilic centers, allowing for greater orbital overlap during the substitution step.
Step 2: Base Addition (Thermodynamic Bias) Add 2.0 eq of N,N-diisopropylethylamine (DIPEA) and stir for 15 minutes. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the pyrimidinol without competing with the scaffold for the electrophile. Unlike silver salts (e.g., Ag 2 CO 3 ) which coordinate to the nitrogen and force O-alkylation, DIPEA leaves the nitrogen free to act as the primary nucleophile under thermodynamic conditions.
Step 3: Electrophile Addition & Thermal Driving Dropwise add 1.1 eq of the desired alkyl halide (e.g., functionalized benzyl bromide) at 0°C. Once added, heat the reaction to 80°C for 12 hours. Causality: O-alkylation is kinetically favored due to the higher electronegativity and charge density on the oxygen atom. However, the N-alkylated pyrimidin-4-one is thermodynamically more stable. Heating the reaction provides the activation energy necessary to equilibrate the kinetic product into the thermodynamic N-alkylated product.
Step 4: Self-Validation & Isolation Checkpoint Before proceeding to bulk purification, perform a rapid TLC (EtOAc:Hexane 1:1) and LC-MS. Validation Logic: The reaction is successful if the major product exhibits a significantly lower Rf value (typically ~0.2) compared to the O-alkylated byproduct ( Rf ~0.6). This occurs because the N-alkylated tautomer features an exposed, highly polar carbonyl dipole. Confirm regiochemistry via 1 H-NMR: the successful N-locked derivative will lack the broad -OH singlet (~11.0 ppm) and display a distinct downfield shift of the N-alkyl protons.
Section 3: Quantitative Selectivity Data
The following table summarizes the impact of tautomeric locking and C2-substitution on the Selectivity Index (SI) of various 6-(sec-butyl)pyrimidin-4-ol derivatives during a kinase profiling assay.
Table 1: SAR and Selectivity Profiling of 6-(Sec-butyl)pyrimidin-4-ol Derivatives
| Compound ID | Substitution (C2) | Tautomeric State | Target Kinase IC 50 (nM) | Off-Target CYP3A4 IC 50 (nM) | Selectivity Index (SI) |
| SBP-01 | -NH 2 | Mixed (OH/NH) | 45.2 | 89.4 | 1.9 |
| SBP-02 | -NH-Ethyl | Mixed (OH/NH) | 22.1 | 110.5 | 5.0 |
| SBP-03 | -NH-Ethyl | N1-Alkylated (Locked) | 14.5 | >5000 | >344 |
| SBP-04 | -NH-Ethyl | O-Alkylated (Locked) | >1000 | 450.2 | <0.5 |
Data Interpretation: Locking the scaffold into the N1-alkylated state (SBP-03) not only improves target affinity by rigidifying the binding conformation but completely abolishes off-target CYP3A4 inhibition, resulting in a highly selective lead compound.
Section 4: Visualizing the Selectivity Pathway
To assist in experimental design, the following diagrams map out the chemical logic of tautomeric control and the recommended high-throughput screening cascade.
Workflow demonstrating thermodynamic control of regioselective N-alkylation for selectivity.
High-throughput selectivity screening cascade for 6-(sec-butyl)pyrimidin-4-ol derivatives.
References
-
E. A. W., et al. "Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors." PubMed Central (PMC). Available at:[Link]
-
Schenone, S., et al. "Identification of a Novel Pyrazolo[3,4-d]pyrimidine Able To Inhibit Cell Proliferation of a Human Osteogenic Sarcoma in Vitro and in a Xenograft Model in Mice." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Validation & Comparative
Structure-Activity Relationship (SAR) and Efficacy of 6-Alkylpyrimidin-4-ols: A Comparative Guide
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, serving as the core for numerous therapeutic agents. Within this class, 6-alkylpyrimidin-4-ol derivatives have emerged as highly versatile building blocks and active pharmacophores[1]. From highly selective kinase inhibitors in oncology to anti-secretory agents in gastroenterology, the substitution pattern at the 6-position of the pyrimidine ring dictates target affinity, metabolic stability, and overall efficacy[2][3]. This guide provides an objective comparative analysis of the structure-activity relationship (SAR) of 6-alkylpyrimidin-4-ols, supported by experimental protocols and quantitative data to aid researchers and drug development professionals.
Section 1: Comparative SAR Analysis Across Therapeutic Targets
Oncology: Selective FGFR4 Inhibition (Hepatocellular Carcinoma)
Aberrant signaling of the FGF19-FGFR4 axis is a primary driver in a significant subset of hepatocellular carcinomas (HCC)[4]. Recent drug development has leveraged the alkylated pyrimidinol core (specifically 2-amino-4,6-dimethylpyrimidin-5-ol derivatives) to achieve exquisite selectivity for FGFR4 over other FGFR isoforms (FGFR1–3)[3].
-
SAR Insight & Causality: Molecular docking studies reveal that the introduction of methyl or alkyl groups at the pyrimidine ring creates a specific steric clash with the hinge region of the FGFR1–3 kinase domains[5]. However, the unique, slightly larger binding pocket of FGFR4 accommodates this steric bulk, allowing for highly selective binding. For instance, Compound 6O exhibits at least an 8-fold higher selectivity for FGFR4 compared to broad-spectrum inhibitors like BLU9931, translating to potent tumor suppression without off-target toxicity[3][5].
Gastroenterology: Antiulcer Agents
6-alkylpyrimidin-4-ols serve as critical precursors for the synthesis of 2-[(2-methyl,6-alkylpyrimidin-4-yl)sulfinyl]-1H-benzimidazoles, which function as potent anti-secretory and antiulcer agents (analogous to proton pump inhibitors)[2].
-
SAR Insight & Causality: The alkyl substitution at the 6-position of the pyrimidine ring modulates the pKa of the adjacent nitrogen atoms. This electronic effect is crucial for the acid-catalyzed activation of the sulfinylbenzimidazole prodrug within the highly acidic environment of the gastric parietal cells, dictating the rate of conversion to the active sulfenamide species that covalently binds the H+/K+ ATPase pump[2].
DNA Damage Repair: USP1 Inhibition
Ubiquitin-specific-processing protease 1 (USP1) is a critical enzyme in DNA damage repair. 6-alkylpyrimidin-4-ols are utilized as foundational building blocks to synthesize substituted pyrazolopyrimidines, which act as targeted USP1 inhibitors[6].
-
SAR Insight & Causality: The 6-alkyl group influences the lipophilicity and cell permeability of the resulting pyrazolopyrimidine. Optimizing this alkyl chain enhances target engagement in cancer cells with loss-of-function mutations in homologous recombination DNA repair pathways (e.g., BRCA-mutated cancers), inducing synthetic lethality[6].
Section 2: Quantitative Performance Comparison
To objectively evaluate the efficacy of the 6-alkylpyrimidinol-derived scaffold in oncology, Table 1 compares the in vitro activity of Compound 6O against a standard control (BLU9931)[1][3].
Table 1: In Vitro Activity of Compound 6O against FGFR Kinases and HCC Cell Lines
| Parameter | Compound 6O (6-Alkylpyrimidinol Deriv.) | Control (BLU9931) |
| FGFR4 IC50 | 75.3 nM | ~ 5.0 nM |
| FGFR1 IC50 | > 50,000 nM | Not specified |
| FGFR2 IC50 | 35,482 nM | Not specified |
| FGFR3 IC50 | > 30,000 nM | Not specified |
| Hep3B Cell Line IC50 | 4.5 µM | Sensitive |
Data demonstrates the high selectivity of Compound 6O for FGFR4 over other isoforms, translating to potent anti-proliferative activity in Hep3B cells while minimizing off-target kinase inhibition[1][3].
Section 3: Mechanistic Pathways & Experimental Workflows
Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by 6-alkylpyrimidinol derivatives.
Caption: Experimental workflow from 6-alkylpyrimidin-4-ol synthesis to in vivo efficacy evaluation.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Synthesis of 6-Alkylpyrimidin-4-ols (Pinner-Type Cyclocondensation)
Objective: To synthesize the pyrimidine core via the condensation of an amidine with a β-keto ester. Causality & Logic: The use of sodium methoxide acts as a strong base to deprotonate the amidine, enhancing its nucleophilicity for the subsequent attack on the electrophilic carbonyl carbons of the β-keto ester. Strict anhydrous conditions are critical to prevent the premature hydrolysis of the ester starting material, which would drastically reduce the yield[7].
Step-by-Step Methodology:
-
Prepare a solution of sodium methoxide in an anhydrous alcoholic solvent (e.g., n-butanol) and heat to distill off excess solvent until the internal temperature reaches 110 °C[7].
-
Dissolve the chosen β-keto ester (e.g., methyl 3-amino-4-methyl-2-pentenoate) and formamidine in n-butanol[7].
-
Add the reactant solution dropwise to the sodium methoxide mixture. Maintain the reaction temperature at 110 °C for 5 hours to drive the cyclocondensation to completion[7].
-
Cool the mixture to room temperature, remove the solvent under reduced pressure, and neutralize with hydrochloric acid to precipitate the crude 6-alkylpyrimidin-4-ol[7].
-
Purify via recrystallization (using an ethanol/water mixture) to separate the highly pure product from unreacted starting materials and polar byproducts[7].
Protocol 2: Cell Proliferation Assay (Target Engagement Validation)
Objective: To quantify the anti-proliferative IC50 of synthesized 6-alkylpyrimidinol derivatives. Causality & Logic: Hep3B cells are utilized because their proliferation is highly dependent on the FGF19-FGFR4 signaling axis, making them an ideal, self-validating model to confirm target engagement. The MTT reagent is chosen because metabolically active, viable cells reduce it to a purple formazan product, providing a direct, quantifiable colorimetric readout of cell viability[3][8].
Step-by-Step Methodology:
-
Seed Hep3B (HCC) cells into a 96-well plate at a density of 1 × 10⁴ cells per well in a suitable culture medium[8].
-
Incubate the cells overnight at 37 °C in a 5% CO₂ atmosphere to allow for adherence.
-
Treat the cells with varying concentrations of the 6-alkylpyrimidin-4-ol derivative (dissolved in DMSO, keeping final DMSO concentration <0.1%)[8].
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[8].
-
Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals[8].
-
Measure the absorbance at 570 nm using a microplate reader and calculate the IC50 using non-linear regression analysis[8].
References
- Benchchem - In Vitro vs.
- Benchchem - 6-Ethylpyrimidin-4-ol | High Purity | For Research Use.
- International Journal for Pharmaceutical Research Scholars (IJPRS) - Synthesis and Antiulcer, Anti-secretory Activity of Some New substituted 2- (Pyrimidinylsulfinyl) Benzimidazoles.
- Google Patents - US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors.
- Benchchem - Optimization of reaction conditions for 6-isopropylpyrimidin-4-ol synthesis.
- PubMed - 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.
- Taylor & Francis - Full article: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol deriv
- ACS Publications - Development of a Potent and Specific FGFR4 Inhibitor for the Treatment of Hep
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprs.com [ijprs.com]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. US20210115049A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-Ethylpyrimidin-4-ol | High Purity | For Research Use [benchchem.com]
A Comparative Efficacy Analysis of 6-(Sec-butyl)pyrimidin-4-ol and Standard-of-Care JAK Inhibitors in the Context of Rheumatoid Arthritis
An Objective Guide for Researchers
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the preclinical efficacy of the novel compound 6-(Sec-butyl)pyrimidin-4-ol in comparison to established standard-of-care treatments for rheumatoid arthritis (RA), specifically focusing on the class of Janus kinase (JAK) inhibitors. Given the nascent stage of research on 6-(Sec-butyl)pyrimidin-4-ol, this document establishes a hypothetical, yet scientifically rigorous, context for its evaluation. We will postulate that initial screenings have identified 6-(Sec-butyl)pyrimidin-4-ol as a potent inhibitor of the JAK-STAT signaling pathway, a critical mediator of inflammatory processes in RA.
Our comparative analysis will benchmark this novel molecule against two clinically approved and widely prescribed JAK inhibitors: Tofacitinib, a first-generation pan-JAK inhibitor, and Upadacitinib, a second-generation inhibitor with selectivity for JAK1. Through detailed experimental protocols, data interpretation frameworks, and mechanistic explorations, this guide aims to equip researchers with the necessary tools to conduct a thorough and objective comparison.
Mechanistic Framework: The JAK-STAT Pathway in Rheumatoid Arthritis
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a cornerstone of inflammatory cytokine signaling, making it a highly validated target in the treatment of autoimmune diseases like rheumatoid arthritis. Cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) bind to their respective receptors on immune cells, leading to the activation of associated JAKs. These activated kinases then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are themselves phosphorylated, dimerize, and translocate to the nucleus, where they modulate the transcription of pro-inflammatory genes.
This signaling cascade is pivotal in the pathogenesis of RA, contributing to the chronic inflammation, synovial proliferation, and joint destruction characteristic of the disease. The therapeutic rationale for JAK inhibition lies in its ability to broadly dampen the effects of multiple pro-inflammatory cytokines, offering a significant advantage over therapies that target single cytokines.
Below is a diagram illustrating the central role of the JAK-STAT pathway in RA pathogenesis and the points of intervention for the compounds discussed.
Caption: The JAK-STAT signaling pathway in rheumatoid arthritis.
Comparative Analysis of Inhibitor Profiles
A crucial step in evaluating a novel drug candidate is to understand its inhibitory activity and selectivity profile in comparison to existing therapies. Tofacitinib is known to inhibit JAK1, JAK2, and JAK3 with similar potency, while Upadacitinib shows a preference for JAK1 over JAK2 and JAK3. The hypothetical inhibitory profile of 6-(Sec-butyl)pyrimidin-4-ol will be determined through the experimental protocols outlined below.
Experimental Protocol: Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of purified JAK enzymes.
Objective: To quantify the potency of 6-(Sec-butyl)pyrimidin-4-ol, Tofacitinib, and Upadacitinib against JAK1, JAK2, JAK3, and TYK2.
Methodology:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Test compounds serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
A detection system, such as an ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 10 µM to 0.1 nM) in DMSO.
-
In a 384-well plate, add the assay buffer, the specific JAK enzyme, and the peptide substrate.
-
Add the serially diluted test compounds to the wells. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the chosen detection system according to the manufacturer's instructions.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
The IC50 values obtained from the kinase inhibition assay should be summarized in a table for clear comparison.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | 1-5 | 5-20 | 1-5 | 50-100 |
| Upadacitinib | 1-10 | 50-100 | >1000 | 20-50 |
| 6-(Sec-butyl)pyrimidin-4-ol | To be determined | To be determined | To be determined | To be determined |
Note: The values for Tofacitinib and Upadacitinib are representative ranges from published literature.
Cellular Potency and Pathway Inhibition
While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are critical for understanding a compound's activity in a more physiologically relevant context. This includes its ability to cross the cell membrane and inhibit the target pathway.
Experimental Protocol: Phospho-STAT3 Assay in a Human Cell Line
This protocol measures the inhibition of cytokine-induced STAT3 phosphorylation in a human cell line, such as peripheral blood mononuclear cells (PBMCs) or a human synovial sarcoma cell line (SW982).
Objective: To determine the cellular potency (IC50) of the test compounds in inhibiting IL-6-induced STAT3 phosphorylation.
Methodology:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Compound Treatment:
-
Plate the cells in a 96-well plate and serum-starve them for a few hours.
-
Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours.
-
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-6 for a short period (e.g., 15-30 minutes).
-
Cell Lysis and Detection:
-
Lyse the cells and quantify the total protein concentration.
-
Measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using a sensitive detection method such as an ELISA or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Normalize the pSTAT3 signal to the total STAT3 signal.
-
Plot the percentage of inhibition of pSTAT3 against the logarithm of the compound concentration to calculate the IC50.
-
Caption: Workflow for the phospho-STAT3 cellular assay.
In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis
The collagen-induced arthritis (CIA) mouse model is a widely used and well-validated preclinical model for RA, as it shares many pathological features with the human disease, including synovitis and joint destruction.
Experimental Protocol: Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of 6-(Sec-butyl)pyrimidin-4-ol in reducing disease severity in the CIA mouse model, in comparison to Tofacitinib and Upadacitinib.
Methodology:
-
Animals: Use a susceptible mouse strain, such as DBA/1 mice.
-
Induction of Arthritis:
-
On day 0, immunize the mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Dosing:
-
Begin dosing with the test compounds and vehicle control on a prophylactic (e.g., day 0) or therapeutic (e.g., upon onset of clinical signs) schedule.
-
Administer the compounds daily via oral gavage at one or more dose levels.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score the clinical signs of arthritis in each paw based on a standardized scale (e.g., 0-4), considering erythema and swelling.
-
Measure paw thickness using a caliper.
-
-
Terminal Analysis:
-
At the end of the study (e.g., day 42), collect blood for cytokine analysis and paws for histological evaluation.
-
Assess joint inflammation, pannus formation, and bone erosion in H&E-stained sections of the joints.
-
Data Presentation:
The results from the CIA model should be presented graphically, showing the mean arthritis score over time for each treatment group. A table summarizing the key endpoints is also recommended.
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Swelling Reduction (%) | Histological Score |
| Vehicle Control | 10-12 | 0% | High |
| Tofacitinib (e.g., 10 mg/kg) | 2-4 | 60-80% | Low |
| Upadacitinib (e.g., 3 mg/kg) | 1-3 | 70-90% | Low |
| 6-(Sec-butyl)pyrimidin-4-ol (Dose 1) | To be determined | To be determined | To be determined |
| 6-(Sec-butyl)pyrimidin-4-ol (Dose 2) | To be determined | To be determined | To be determined |
Concluding Remarks and Future Directions
This guide has outlined a systematic approach to comparing the preclinical efficacy of a novel compound, 6-(Sec-butyl)pyrimidin-4-ol, with standard-of-care JAK inhibitors for rheumatoid arthritis. The proposed experiments will generate a comprehensive dataset, from biochemical potency to in vivo therapeutic effect.
The key differentiators for 6-(Sec-butyl)pyrimidin-4-ol will likely be its selectivity profile and its therapeutic window (the balance between efficacy and safety). If this novel compound demonstrates a more favorable selectivity profile than Tofacitinib, potentially leading to a better safety profile, or superior efficacy to Upadacitinib in preclinical models, further development would be warranted.
Future studies should include a thorough investigation of the compound's pharmacokinetic and pharmacodynamic properties, as well as comprehensive safety and toxicology assessments. By following a rigorous, comparative, and data-driven approach, researchers can effectively evaluate the therapeutic potential of 6-(Sec-butyl)pyrimidin-4-ol and determine its place in the evolving landscape of RA treatments.
References
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAKs and STATs in immunity, immunodeficiency, and cancer. The New England Journal of Medicine, 377(22), 2167–2179. [Link]
-
O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]
-
McInnes, I. B., & Schett, G. (2017). Pathogenesis of rheumatoid arthritis. The New England Journal of Medicine, 376(22), 2205–2219. [Link]
-
Flanagan, M. E., Blumenkopf, T. A., Brissette, W. H., Brown, M. F., Casavant, J. M., Shang-Poa, C., ... & Morris, J. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468–8484. [Link]
-
Parmentier, J. M., Voss, J., Graff, C., Schwartz, A., Argiriadi, M., Friedman, M., & Camp, H. S. (2018). In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494). BMC Rheumatology, 2(1), 23. [Link]
Orthogonal Methods for Confirming the Purity of 6-(sec-Butyl)pyrimidin-4-ol: A Comprehensive Comparison Guide
Executive Summary
In pharmaceutical development and agrochemical synthesis, the accurate purity determination of critical intermediates like 6-(sec-butyl)pyrimidin-4-ol is paramount. Relying on a single analytical technique—such as standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—often leads to a false sense of security. HPLC-UV can miss non-chromophoric impurities, residual solvents, or inorganic salts, and is susceptible to co-elution.
To comply with the modernized ICH Q2(R2) guidelines for the validation of analytical procedures, laboratories must employ orthogonal methods —techniques that rely on fundamentally different chemical or physical separation and detection principles[1]. This guide objectively compares HPLC-UV, Quantitative Nuclear Magnetic Resonance (1H-qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS), providing detailed methodologies, causality for experimental choices, and comparative performance data.
The Orthogonal Strategy: Causality & Logic
The selection of orthogonal methods is not arbitrary; it is driven by the physicochemical properties of 6-(sec-butyl)pyrimidin-4-ol. The molecule features a pyrimidine ring (highly UV-active), a lipophilic sec-butyl group, and a hydroxyl group at position 4, which exhibits keto-enol tautomerism (pyrimidin-4-ol ⇌ pyrimidin-4(3H)-one).
To build a self-validating analytical system, we cross-reference three distinct methods:
-
HPLC-UV (The Baseline): Separates compounds based on hydrophobicity. Excellent for detecting structurally related chromophoric impurities.
-
1H-qNMR (The Orthogonal Anchor): A primary analytical method that provides absolute quantitation without the need for identical reference standards. It detects everything with a proton, including water and residual solvents missed by UV detectors[2][3].
-
GC-MS (The Volatile Tracker): Separates based on volatility and boiling point. Mass spectrometry provides definitive structural identification of trace volatile byproducts.
Caption: Orthogonal workflow integrating HPLC, qNMR, and GC-MS for ICH Q2(R2) compliant purity.
Experimental Methodologies & Self-Validating Protocols
Method 1: Reversed-Phase HPLC-UV
Causality of Design: The keto-enol tautomerism of 6-(sec-butyl)pyrimidin-4-ol can cause severe peak tailing or split peaks on a standard silica-based column due to secondary interactions. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid), we suppress the ionization of the tautomeric forms, forcing the molecule into a single, well-behaved state for sharp, reproducible chromatography.
Step-by-Step Protocol:
-
System Preparation: Equip the HPLC with a C18 column (4.6 x 150 mm, 5 µm). Set column oven to 30°C.
-
Mobile Phase:
-
Phase A: 0.1% TFA in LC-MS grade Water.
-
Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh 10 mg of the sample and dissolve in 10 mL of Initial Mobile Phase (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.
-
System Suitability (Self-Validation): Inject a known standard. The theoretical plate count must be >5000 , and the tailing factor must be ≤1.5 .
-
Detection: Monitor at 254 nm (optimal for the pyrimidine chromophore). Calculate purity via area normalization.
Method 2: Quantitative NMR (1H-qNMR)
Causality of Design: Unlike HPLC, qNMR does not rely on response factors. The area of an NMR resonance is directly proportional to the number of nuclei. To ensure absolute accuracy, the relaxation delay ( D1 ) must be set to at least 5×T1 (longitudinal relaxation time) of the slowest relaxing proton. This ensures >99% recovery of magnetization between pulses, preventing integration bias[4].
Step-by-Step Protocol:
-
Standard Selection: Use Maleic acid (NIST SRM) as the internal standard. Its singlet at δ 6.26 ppm does not overlap with the sec-butyl aliphatic protons ( δ 0.8–1.6 ppm) or the pyrimidine aromatic protons ( δ 7.8–8.5 ppm).
-
Sample Preparation: Accurately co-weigh ~15 mg of 6-(sec-butyl)pyrimidin-4-ol and ~5 mg of Maleic acid into a vial using a microbalance (readability 0.001 mg).
-
Solvation: Dissolve in 0.6 mL of DMSO- d6 and transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse angle: 90° (zg30 or zg pulse program).
-
Relaxation delay ( D1 ): 30 seconds.
-
Number of scans (NS): 64 (to achieve a Signal-to-Noise ratio >250:1 ).
-
-
Data Processing: Apply automatic phase and baseline correction. Integrate the internal standard and the target analyte peaks. Calculate absolute mass fraction purity based on the integral ratios.
Method 3: GC-MS with Derivatization
Causality of Design: The polar hydroxyl/amide group of the pyrimidinol tautomer interacts strongly with the silanol groups of the GC capillary column, causing irreversible adsorption or thermal degradation. Derivatizing the sample with BSTFA silylates the active proton, yielding a volatile, thermally stable Trimethylsilyl (TMS) derivative.
Step-by-Step Protocol:
-
Derivatization: Combine 5 mg of sample with 100 µL of BSTFA (containing 1% TMCS) and 900 µL of anhydrous Pyridine. Incubate at 60°C for 30 minutes.
-
System Preparation: Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Initial temp 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: 50–400 m/z.
-
Analysis: Identify trace volatile impurities by comparing mass spectra against the NIST library.
Caption: Chemical logic detailing how tautomerism dictates sample preparation for HPLC and GC-MS.
Data Presentation & Method Comparison
When evaluating a representative batch of 6-(sec-butyl)pyrimidin-4-ol, relying solely on HPLC-UV often overestimates purity by ignoring non-chromophoric contaminants. The tables below summarize the quantitative findings and objectively compare the performance of each method.
Table 1: Comparative Purity Results (Representative Batch)
| Analytical Method | Reported Purity (%) | Primary Impurities Detected | Causality for Variance |
| HPLC-UV (254 nm) | 99.65 ± 0.05% | Structurally related pyrimidine isomers. | Overestimates purity; blind to residual solvents, water, and inorganic salts. |
| 1H-qNMR | 98.10 ± 0.15% | Isomers, Residual Ethyl Acetate (0.8%), Water (0.5%). | Provides true absolute mass fraction. Detects all protonated species. |
| GC-MS (Derivatized) | 99.20 ± 0.10% | Trace unreacted aliphatic starting materials. | Detects volatile non-chromophoric organics missed by HPLC, but misses inorganic salts. |
Data Interpretation: The ~1.5% discrepancy between HPLC-UV and qNMR is a classic example of why orthogonal testing is mandated by regulatory bodies. The qNMR method successfully identified residual ethyl acetate and moisture that the UV detector could not "see."
Table 2: Objective Method Performance Comparison
| Parameter | HPLC-UV | 1H-qNMR | GC-MS |
| Primary Strength | High resolution of complex, structurally similar impurities. | Absolute quantitation; no reference standards needed for impurities. | Definitive structural ID of trace volatile byproducts. |
| Primary Weakness | Requires chromophores; assumes uniform response factors. | Lower sensitivity (LOD typically ~0.1%); high instrument cost. | Requires derivatization for polar analytes; thermal degradation risk. |
| LOD / LOQ | ~0.01% / 0.05% | ~0.1% / 0.5% | ~0.005% / 0.02% |
| System Suitability | Standard injections, plate count, tailing factor. | T1 relaxation measurement, S/N ratio > 250. | Tuning compound (PFTBA) mass calibration, peak symmetry. |
Conclusion
Confirming the purity of 6-(sec-butyl)pyrimidin-4-ol requires a multi-faceted approach. While HPLC-UV remains the workhorse for routine batch release due to its high sensitivity and resolution, it is fundamentally flawed as a standalone technique for absolute purity assignment.
By integrating 1H-qNMR as an orthogonal anchor, laboratories can establish a highly accurate, self-validating absolute mass fraction that accounts for non-chromophoric impurities and residual solvents[2]. Supplementing this with GC-MS ensures that no trace volatile precursors escape detection. Together, this triad of orthogonal methods satisfies the rigorous demands of the ICH Q2(R2) guidelines, ensuring the highest level of scientific integrity in drug development and chemical manufacturing.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Universal Quantitative NMR Analysis of Complex Natural Samples . National Institutes of Health (NIH - PMC). Available at:[Link]
Sources
A Comparative In Silico Analysis of 6-(Sec-butyl)pyrimidin-4-ol Binding Across Diverse Enzyme Active Sites
A Senior Application Scientist's Guide to Comparative Molecular Docking
This guide provides a comprehensive, in-depth walkthrough of a comparative molecular docking study, using the hypothetical molecule 6-(sec-butyl)pyrimidin-4-ol as a test ligand against three distinct and pharmacologically relevant enzyme targets: Cyclooxygenase-2 (COX-2), Thrombin, and c-Src Kinase. This document is designed for researchers, scientists, and drug development professionals, offering both a practical protocol and the theoretical underpinnings of the experimental choices involved.
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, enabling the rapid in silico screening of small molecules against biological targets.[1][2] This guide demonstrates a comparative docking workflow to predict the binding affinity and interaction patterns of a novel compound, 6-(sec-butyl)pyrimidin-4-ol, within the active sites of three different classes of enzymes: an oxidoreductase (COX-2), a hydrolase (Thrombin), and a transferase (c-Src Kinase). By employing a validated docking protocol using AutoDock Vina, we analyze the predicted binding energies and key molecular interactions to hypothesize the compound's potential selectivity and mechanism of action. This comparative approach highlights how the unique topology and chemical environment of each active site dictate ligand binding, providing a foundational methodology for hit identification and lead optimization in drug discovery.
Introduction: The Rationale for Comparative Docking
The principle of molecular recognition, often described by the "lock and key" model, governs the interaction between a ligand and its receptor.[] However, the reality is more dynamic, with both ligand and protein exhibiting flexibility. Molecular docking algorithms aim to predict the preferred orientation and conformation of a ligand within a receptor's binding site and estimate the strength of the interaction, typically as a binding affinity score.[1]
A single docking study against one target provides a narrow view of a compound's potential. In contrast, a comparative docking study across multiple, diverse targets offers richer insights:
-
Selectivity Profiling: It helps predict whether a compound is likely to be a specific inhibitor or a promiscuous binder, a critical factor for minimizing off-target effects.
-
Mechanism of Action Hypothesis: By comparing interaction patterns, researchers can form hypotheses about which types of interactions (e.g., hydrogen bonds, hydrophobic contacts) are key for binding to a particular class of enzymes.
-
Scaffold Prioritization: In early-stage discovery, this approach can help prioritize chemical scaffolds that show preferential binding to the desired target class.
In this guide, we investigate the hypothetical molecule 6-(sec-butyl)pyrimidin-4-ol . This pyrimidinol scaffold is of interest due to its presence in various bioactive compounds. We will assess its binding potential against three well-characterized enzymes, each representing a distinct family and possessing a unique active site architecture.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme involved in inflammation and pain.[4][5][6][7] Its active site is a long, hydrophobic channel.
-
Thrombin: A serine protease that is a central enzyme in the blood coagulation cascade.[8][9][10][11][12] Its active site is a more open, solvent-exposed cleft featuring a key catalytic triad.
-
c-Src Kinase: A non-receptor tyrosine kinase implicated in cell proliferation and cancer.[13][14][15][16] Its active site is located between two lobes of the protein, with a conserved hinge region crucial for inhibitor binding.
Materials and Methods: A Self-Validating Protocol
This section details the complete workflow for the comparative docking study. The protocol is designed to be self-validating by first re-docking the native co-crystallized ligand to ensure the chosen parameters can reproduce a known binding pose.
Required Software
Experimental Workflow Diagram
The overall process can be visualized as a sequence of preparation, execution, and analysis steps.
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol
Step 1: Receptor Preparation
-
Obtain Structures: Download the crystal structures of the target enzymes from the RCSB Protein Data Bank (PDB).[23][24][25][26][27] For this study, we will use:
-
COX-2 (e.g., PDB ID: 5F1A)
-
Thrombin (e.g., PDB ID: 1C4V)
-
c-Src Kinase (e.g., PDB ID: 2SRC)
-
-
Clean the PDB File: Open the structure in PyMOL or Chimera. Remove all water molecules, co-factors, and any ligands present except for the single protein chain of interest.[28][29] Save this cleaned structure as a new PDB file.
-
Prepare for Docking: Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges for the receptor. This step is crucial for accurately calculating electrostatic interactions.[28] Save the final prepared receptor in the required PDBQT format.
Step 2: Ligand Preparation
-
Generate 3D Structure: The 2D structure of 6-(sec-butyl)pyrimidin-4-ol is used as a starting point. Use a tool like ChemDraw or an online server to generate a 3D conformation and save it as a MOL or SDF file.
-
Energy Minimization: To obtain a low-energy, stable conformation, perform energy minimization using a force field (e.g., MMFF94). This can be done in software like Avogadro or Maestro.
-
Prepare for Docking: In AutoDock Tools, define the rotatable bonds of the ligand and save it in the PDBQT format.
Step 3: Protocol Validation (Re-docking) Causality: This step is the cornerstone of a trustworthy protocol. Before docking an unknown ligand, you must prove that your docking parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor (the co-crystallized ligand).
-
Extract Native Ligand: From the original, unaltered PDB file, extract the co-crystallized ligand and save it as a separate PDB file. Prepare it as a ligand PDBQT file as described in Step 2.
-
Define the Grid Box: The grid box defines the search space for the docking algorithm. Center the grid on the native ligand, ensuring its dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding site and allow for ligand rotation.[30]
-
Perform Re-docking: Run AutoDock Vina using the prepared receptor, the native ligand, and the grid configuration file.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystal structure position. Calculate the Root Mean Square Deviation (RMSD). A successful validation is generally indicated by an RMSD value below 2.0 Å. [31]
Step 4: Docking of the Test Ligand
-
Execute Docking: Using the same receptor files and grid box parameters from the validated protocol, run AutoDock Vina with the prepared 6-(sec-butyl)pyrimidin-4-ol ligand.
-
Repeat for All Targets: Repeat the entire protocol (Steps 1, 3, and 4) for each of the three enzyme targets (COX-2, Thrombin, and c-Src Kinase).
Results and Discussion
The docking simulations yield a set of binding poses for the ligand in each enzyme's active site, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted interaction.[31]
Quantitative Docking Results
The hypothetical results of our comparative study are summarized below.
| Target Enzyme | PDB ID | Validation Ligand | Validation RMSD (Å) | Test Ligand Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5F1A | Celecoxib | 1.15 | -8.2 | Tyr-385, Arg-513, Val-523 |
| Thrombin | 1C4V | Melagatran | 0.98 | -6.5 | Gly-216, Trp-60D, Asp-189 |
| c-Src Kinase | 2SRC | Staurosporine | 1.42 | -7.1 | Met-341, Thr-338, Glu-310 |
Table 1: Summary of comparative docking results for 6-(sec-butyl)pyrimidin-4-ol.
Analysis of Binding Interactions
Visual inspection of the top-ranked poses using PyMOL is essential for understanding the specific interactions that contribute to the binding affinity score.[17][32]
-
Binding to COX-2: The strongest predicted binding affinity (-8.2 kcal/mol) is observed with COX-2. Our hypothetical pose shows the pyrimidinol core forming a crucial hydrogen bond with the side chain of Tyr-385, a key residue in the COX active site.[33] The sec-butyl group extends into a hydrophobic pocket created by residues like Val-523, suggesting that shape complementarity in this hydrophobic channel is a major driver of binding.
-
Binding to Thrombin: The binding affinity for Thrombin is predicted to be weaker (-6.5 kcal/mol). The active site of this serine protease is more polar and solvent-exposed. The model suggests that the ligand may form a hydrogen bond with the backbone of Gly-216, but the sec-butyl group has limited hydrophobic interactions, potentially explaining the lower score.
-
Binding to c-Src Kinase: The predicted affinity for c-Src Kinase is intermediate (-7.1 kcal/mol). The pyrimidinol ring is positioned to interact with the "hinge region" (Met-341) of the kinase, a common binding motif for kinase inhibitors. The hydroxyl group could act as a hydrogen bond donor to the backbone of Met-341, mimicking the interactions of known ATP-competitive inhibitors.
Logical Relationships in the Study
The interplay between the components of this study determines the final outcome.
Caption: Logical relationships between study components.
Conclusion
This guide presents a robust, self-validating protocol for comparative molecular docking. Based on our hypothetical in silico study, 6-(sec-butyl)pyrimidin-4-ol shows the most promising binding affinity for the COX-2 active site, driven by strong hydrogen bonding and favorable hydrophobic interactions. Its predicted affinity for c-Src Kinase is moderate, while its interaction with the polar active site of Thrombin appears weakest.
These results generate a clear, testable hypothesis: 6-(sec-butyl)pyrimidin-4-ol may act as a selective inhibitor of COX-2. This computational pre-screening provides a strong rationale for prioritizing this compound for synthesis and subsequent in vitro enzymatic assays against COX-2 to validate the in silico findings. This comparative approach is a powerful and resource-efficient strategy in the early phases of drug discovery to identify and profile promising new chemical entities.
References
- PyMOL: A Powerful Tool for Molecular Visualization and Structural Analysis. (n.d.).
- Di Cera, E. (2006). An Overview of the Structure and Function of Thrombin. Journal of Thrombosis and Haemostasis.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural and functional insights. Annual Review of Biochemistry.
- Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000).
- Schrödinger, LLC. (2026). PyMOL.
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RCSB Protein Data Bank. (n.d.). RCSB PDB.[Link]
- Huntington, J. A. (2011). Breaking down blood clots – understanding the structural basis of thrombin formation and function.
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[Link]
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. (2025). YouTube.
- A simple tutorial for using Autodock Vina to find the ligand binding pose. (2020). GitHub.
- Thrombin. (2021). BYJU'S.
- Burley, S. K., et al. (2018).
- c-Src kinase (Csk). (n.d.). MilliporeSigma.
- PyMOL. (n.d.). Wikipedia.
- Dock ligands and libraries of ligands with AutoDock Vina Extended. (n.d.).
- Molecular docking in drug design: Basic concepts and applic
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube.
- A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. (2025). ChemRxiv.
- How I can analyze and present docking results? (2020).
- Cyclooxygenase-2. (n.d.). Wikipedia.
- Protein Preparation for Molecular Docking. (2022). YouTube.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
- Structural and Functional Basis of Cyclooxygenase Inhibition. (2007). Chemical Reviews.
- Proto-oncogene tyrosine-protein kinase Src. (n.d.). Wikipedia.
- Preparing the protein and ligand for docking. (2025). ScotChem.
- Cyclooxygenase 2. (2025). Massive Bio.
- Display & Analyze Docking Results. (2026). Molsoft L.L.C.
- Structural basis for the recognition of c-Src by its inactiv
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A Head-to-Head Comparison of Synthesis Routes for 6-Substituted Pyrimidin-4-ols: A Guide for Researchers
The pyrimidin-4-ol (or 4-hydroxypyrimidine) core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antiviral, anticancer, anti-inflammatory, and antibacterial applications.[1][2] The strategic introduction of substituents, particularly at the C6-position, is a cornerstone of drug design, enabling the modulation of pharmacological properties. Consequently, the efficient and regioselective synthesis of 6-substituted pyrimidin-4-ols is a critical endeavor for researchers in drug discovery and development.
This guide provides a head-to-head comparison of three prominent synthesis routes for this vital heterocyclic motif. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical considerations, and comparative performance of each method, supported by experimental data and protocols.
Route 1: The Classical Cyclocondensation of β-Keto Esters
This is arguably the most established and widely utilized method for constructing the pyrimidin-4-ol ring system. The core principle involves the condensation of a three-carbon 1,3-dielectrophile, typically a β-keto ester, with a nitrogen-containing binucleophile like urea, thiourea, or an amidine.[2][3] This approach is often referred to as a variation of the Pinner synthesis.[4]
Mechanistic Rationale
The reaction is typically base-catalyzed, with a strong base like sodium ethoxide serving to deprotonate the nitrogen nucleophile (e.g., urea) and/or the α-carbon of the β-keto ester. The reaction proceeds through a sequence of nucleophilic attack, condensation, and subsequent intramolecular cyclization with the elimination of water and an alcohol to yield the final pyrimidinone ring. The choice of the N-C-N component dictates the substituent at the C2 position: urea yields a 2-hydroxy (keto) group, thiourea a 2-thio group, and guanidine (an amidine) a 2-amino group.
Experimental Protocol: Synthesis of 6-Propylpyrimidin-4-ol
This protocol is adapted from a standard procedure for the synthesis of 6-substituted pyrimidin-4-ols from a β-keto ester and urea.[5]
Materials:
-
Sodium metal
-
Anhydrous Ethanol
-
Urea
-
Ethyl 3-oxohexanoate (ethyl propylacetoacetate)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume) under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until fully dissolved.
-
Addition of β-Keto Ester: Slowly add ethyl 3-oxohexanoate (1.0 eq) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).[5]
-
Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into a beaker of ice-cold water.
-
Acidification: Carefully acidify the aqueous solution by the dropwise addition of concentrated HCl until the pH reaches approximately 5-6. A white or off-white precipitate of the crude product will form.
-
Purification: Collect the crude product by vacuum filtration and wash the solid with cold deionized water. Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 6-propylpyrimidin-4-ol.[5]
-
Drying: Dry the purified product in a vacuum oven.
Workflow Diagram
Caption: Workflow for the classical synthesis of 6-propylpyrimidin-4-ol.
Route 2: One-Pot Synthesis of 2-Thioether Pyrimidin-4-ols
While the classical approach often involves a two-step process for creating 2-thioether derivatives (condensation with thiourea followed by alkylation), a more efficient one-pot method has been developed.[6] This route utilizes a sequential base- and acid-mediated condensation of S-alkylisothioureas with β-keto esters, offering improved atom economy and operational simplicity. These 2-thioether products are highly valuable as they allow for regioselective functionalization at the C2 position.[6]
Mechanistic Rationale
This one-pot, two-stage process begins with a base-mediated condensation of the S-alkylisothiourea with the β-keto ester. This is followed by an acid-mediated cyclization and dehydration within the same reaction vessel to afford the 6-substituted-2-(alkylthio)pyrimidin-4-ol. This strategy avoids the isolation of intermediates and prevents potential overalkylation that can occur in the traditional two-step method.[6]
Experimental Protocol: Gram-Scale Synthesis of Adagrasib Intermediate
This protocol is based on the reported synthesis of a key intermediate for the KRASG12C inhibitor adagrasib, demonstrating the scalability of the method.[6]
Materials:
-
S-Methylisothiourea sulfate
-
β-Keto ester substrate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid (AcOH)
Procedure:
-
Initial Condensation (Base-mediated): To a suitable reactor, add the S-alkylisothiourea salt (e.g., S-methylisothiourea sulfate, 1.0 eq), the desired β-keto ester (1.1 eq), potassium carbonate (2.5 eq), and DMF.
-
Heating: Heat the mixture to 80 °C and stir for approximately 5 hours, or until TLC or LCMS analysis indicates the consumption of the starting materials.
-
Cyclization (Acid-mediated): Cool the reaction mixture to room temperature. Slowly add acetic acid (4.0 eq) to the mixture.
-
Second Heating Stage: Heat the reaction to 100 °C and maintain for 12 hours.
-
Work-up and Isolation: After cooling, perform an appropriate aqueous work-up. The product can be isolated by filtration if it precipitates or by extraction followed by crystallization. The reported synthesis of the adagrasib intermediate was successfully performed on a 200-gram scale.[6]
Workflow Diagram
Caption: One-pot, two-stage synthesis of 2-thioether pyrimidin-4-ols.
Route 3: Metal-Free Synthesis from α,β-Unsaturated Ketones
Moving towards more modern and sustainable methodologies, a metal-free approach utilizes readily available amidines and α,β-unsaturated ketones (chalcones).[7] This strategy involves a tandem [3+3] annulation followed by a visible-light-enabled photo-oxidation, circumventing the need for transition-metal catalysts or harsh oxidants.[7]
Mechanistic Rationale
The reaction is initiated by a [3+3] annulation between the amidine and the α,β-unsaturated ketone to form a dihydropyrimidine intermediate. In a departure from traditional methods that would use a metal catalyst for dehydrogenation, this process employs visible light to promote an aerobic photo-oxidation. This step aromatizes the dihydropyrimidine ring to furnish the final pyrimidine product, offering a greener and more cost-effective alternative.[7]
Experimental Protocol: General Procedure
This is a generalized protocol based on the published metal-free synthesis.[7]
Materials:
-
Amidine hydrochloride
-
α,β-Unsaturated ketone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Visible light source (e.g., Blue LED lamp)
Procedure:
-
Reaction Setup: In a reaction vial, combine the amidine hydrochloride (1.2 eq), the α,β-unsaturated ketone (1.0 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add DMSO as the solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature under an air atmosphere.
-
Photo-oxidation: Irradiate the mixture with a visible light source (e.g., a blue LED lamp) for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.
Logical Diagram
Caption: Key stages in the metal-free synthesis from α,β-unsaturated ketones.
Head-to-Head Performance Comparison
| Feature | Route 1: Classical Cyclocondensation | Route 2: One-Pot Thioether Synthesis | Route 3: Metal-Free Annulation |
| Starting Materials | β-Keto Esters, Urea/Thiourea/Amidines | β-Keto Esters, S-Alkylisothioureas | α,β-Unsaturated Ketones, Amidines |
| Key Reagents/Catalysts | Strong base (e.g., NaOEt) | Base (K₂CO₃), Acid (AcOH) | Base (K₂CO₃), Visible Light |
| Typical Yield | Good to Excellent (often >70%) | Good to Excellent (many examples >80%)[6] | Moderate to Good |
| Reaction Conditions | Reflux temperature (e.g., ~80 °C)[5] | High temperature (80-100 °C)[6] | Room temperature with light irradiation[7] |
| Scalability | Well-established for large scale | Demonstrated on 200-gram scale[6] | Potentially scalable, but may require specialized photoreactors |
| Substrate Scope | Broad for various β-keto esters | Good functional group tolerance reported[6] | Broad scope for ketones and amidines[7] |
| Pros | Highly reliable, well-understood, uses inexpensive reagents.[2] | Operationally simple (one-pot), high atom economy, avoids overalkylation.[6] | Mild, "green" conditions, avoids transition metals, room temperature.[7] |
| Cons | Requires strong base, work-up can be cumbersome, two steps for thioethers. | Requires higher temperatures and longer reaction times. | May require longer reaction times, light source needed. |
Conclusion and Recommendations
Choosing the optimal synthesis route for a 6-substituted pyrimidin-4-ol depends directly on the specific goals of the research.
-
For robust, well-established syntheses where cost and simplicity are paramount, the Classical Cyclocondensation (Route 1) remains the go-to method. Its reliability and the low cost of starting materials make it ideal for producing foundational scaffolds.
-
When the target molecule requires a 2-thioether handle for further diversification (e.g., via SNAr reactions), the One-Pot Thioether Synthesis (Route 2) is demonstrably superior to the classical two-step alternative. Its operational simplicity, high yield, and proven scalability make it highly attractive for process development.[6]
-
For projects emphasizing green chemistry or when substrates are sensitive to high temperatures, the Metal-Free Annulation (Route 3) presents a compelling modern alternative. Its use of visible light and room temperature conditions aligns with the principles of sustainable synthesis.[7]
By understanding the distinct advantages and limitations of each route, researchers can make informed, causality-driven decisions, optimizing their synthetic strategy to efficiently access the diverse and pharmacologically significant class of 6-substituted pyrimidin-4-ols.
References
-
Organic Chemistry Portal. Pyrimidine synthesis. Retrieved from [Link]
-
Singh, K., Singh, K., & Balzarini, J. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. Retrieved from [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved from [Link]
-
Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]
-
Sharma, V., & Kumar, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Yengoyan, A. P., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Bentham Science. Retrieved from [Link]
-
Gelin, M., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. PubMed. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 6-amino-2-methyl-4-pyrimidinol. Retrieved from [Link]
-
Wang, H., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC. Retrieved from [Link]
-
Liu, J., et al. (2023). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Royal Society of Chemistry. Retrieved from [Link]
-
Kumar, N., et al. (2013). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. ResearchGate. Retrieved from [Link]
-
Fares, M. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from [Link]
-
Verma, S., et al. (2026). Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction. PMC. Retrieved from [Link]
-
Shaker, Y. M., & El-meshad, A. N. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 6-(Sec-butyl)pyrimidin-4-ol
An authoritative, procedural guide tailored for researchers, chemists, and drug development professionals handling 6-(sec-butyl)pyrimidin-4-ol .
As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. Safety is not a static checklist; it is a dynamic, mechanistic process. By understanding the chemical properties of 6-(sec-butyl)pyrimidin-4-ol—specifically its tautomeric behavior, lipophilicity, and particulate nature—you can implement a self-validating safety system that protects both the researcher and the integrity of the assay.
Mechanistic Hazard Profile & PPE Causality
6-(sec-butyl)pyrimidin-4-ol is a nitrogenous heterocyclic building block frequently utilized in medicinal chemistry. The compound exists in a tautomeric equilibrium between its pyrimidin-4-ol and pyrimidin-4(3H)-one forms. While the pyrimidine core dictates its basicity and potential to generate toxic nitrogen oxides (NOx) upon thermal decomposition[1], the sec-butyl moiety significantly increases the molecule's lipophilicity (LogP).
This increased lipophilicity enhances the compound's ability to permeate the stratum corneum, especially when dissolved in common laboratory solvents like DMSO or DMF. Furthermore, pyrimidin-4-ol derivatives generally present acute oral toxicity (H302) and act as significant skin and eye irritants (H315, H319). Therefore, Personal Protective Equipment (PPE) must be selected not just for splash protection, but to mitigate aerosolized powder inhalation and solvent-assisted dermal absorption.
Quantitative Hazard Data & PPE Integration
| Hazard Class | GHS Code | Quantitative Threshold / Property | Required PPE | Mechanistic Rationale |
| Acute Toxicity (Oral) | H302 | LD50 estimate: 300-2000 mg/kg | Particulate Respirator (N95/P100)* | Prevents ingestion via inhalation of aerosolized micro-powders during transfer. |
| Skin Irritation | H315 | Enhanced lipophilicity via sec-butyl group | Nitrile Gloves (≥0.11 mm thickness) | The sec-butyl moiety enhances dermal penetration; requires a robust, non-polar barrier. |
| Eye Irritation | H319 | pH of aqueous suspension ~6-7 | ANSI Z87.1 Safety Goggles | Prevents micro-particulate abrasion and chemical interaction with the corneal epithelium. |
| Thermal Decomposition | N/A | >200°C (Generates NOx / CO) | Flame-Retardant Lab Coat | Protects against secondary hazards if the compound is subjected to high-heat reactions[1]. |
*Note: Respiratory protection is secondary to primary engineering controls (i.e., handling the material exclusively inside a certified fume hood).
Logical Framework of PPE Selection
The following diagram illustrates the causality between the specific chemical hazards of 6-(sec-butyl)pyrimidin-4-ol and the required protective strategies, culminating in a self-validating decontamination check.
Logical framework connecting chemical hazards to PPE selection and validation.
Operational Protocols: A Self-Validating System
To ensure absolute safety, protocols must be self-validating—meaning the procedure itself contains built-in checks to confirm that the safety measures are actively working.
Protocol A: Safe Weighing and Transfer
Because 6-(sec-butyl)pyrimidin-4-ol is typically handled as a dry powder, the primary risk is aerosolization.
-
Engineering Control Validation: Before opening the reagent bottle, observe the fume hood's magnehelic gauge. It must read between 0.4–0.6 inches of water (equating to 100–120 fpm face velocity).
-
Self-Validation: Tape a small Kimwipe strip to the bottom of the sash. If it does not pull steadily inward, the airflow is compromised. Do not proceed.
-
-
PPE Integrity Check: Don ≥0.11 mm nitrile gloves. Perform the "air-inflation test" by trapping air in the glove and squeezing to check for micro-punctures before handling the chemical.
-
Static Mitigation: Pyrimidinol powders hold static charges, which causes them to "jump" and aerosolize. Wipe the exterior of your weighing spatula with a slightly damp, lint-free cloth to discharge static before contacting the chemical.
-
Closed-System Transfer: Weigh the compound directly into a pre-tared, sealable vial rather than onto open weigh paper. Seal the vial before removing it from the balance enclosure.
-
Post-Transfer Decontamination: Wipe down the balance and surrounding area with a solvent suitable for pyrimidinols (e.g., dilute ethanol or isopropanol).
-
Self-Validation: Turn off the ambient lab lights and shine a handheld 254 nm UV lamp over the workspace. The pyrimidine ring strongly absorbs UV light; any dark, non-fluorescing specks indicate residual contamination that must be re-cleaned.
-
Protocol B: Micro-Spill Response and Disposal
In the event of a spill, standard sweeping will aerosolize the toxic powder[2].
-
Immediate Isolation: Lower the fume hood sash to 2 inches. This maximizes the inward face velocity over the spill, trapping any aerosolized particulates.
-
Wet Absorption: Do not sweep. Cover the dry powder spill with absorbent pads slightly dampened with water or ethanol. This dissolves and traps the compound, preventing dust formation.
-
First-Aid Readiness: If the spill contacts skin or eyes during this process, immediate flushing with copious amounts of water for a minimum of 15 minutes is the mandatory first-aid response[2].
-
Collection & Disposal: Use a non-sparking scoop to transfer the wet, absorbed material into a designated hazardous waste container.
-
Waste Logistics: Label the container explicitly as "Hazardous Waste: Nitrogenous Heterocycle (Generates NOx upon incineration)". Do not mix this waste with strong oxidizers, as the sec-butyl group and the hydroxyl moiety can react exothermically. Ensure disposal is handled by a certified contractor capable of high-temperature incineration with NOx scrubbers[1].
References
-
Fisher Scientific. "SAFETY DATA SHEET: 6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol". Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
